Maytansinoid DM4 impurity 3-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H56ClN3O10S |
|---|---|
Molecular Weight |
800.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
InChI Key |
AYWIIXDQRUFQGH-WCOAOCCPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure of Maytansinoid DM4 Impurity 3-d6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure of Maytansinoid DM4 impurity 3-d6, a deuterated analog of a known impurity in the synthesis of the potent anti-cancer agent DM4. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with antibody-drug conjugates (ADCs) and require well-characterized reagents and standards.
Introduction to Maytansinoids and Their Impurities
Maytansinoids, such as DM4, are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, a critical process in cell division. Their efficacy has led to their widespread use as payloads in ADCs, which are designed to selectively deliver these toxins to cancer cells. The manufacturing process of maytansinoids is complex, often resulting in the formation of related impurities. The identification, characterization, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product.
"Maytansinoid DM4 impurity 3" is one such process-related impurity. Its deuterated form, this compound, serves as an essential internal standard for analytical methods, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification, allowing for accurate differentiation from the non-deuterated analyte.
Chemical Structure and Physicochemical Properties
The core of this guide is the precise chemical structure of this compound. While detailed synthesis and characterization data are not publicly available, information from chemical suppliers allows for a definitive structural representation.
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the table below, alongside its non-deuterated counterpart and the parent compound, DM4, for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃₉H₅₀D₆ClN₃O₁₀S | 800.43[1] |
| Maytansinoid DM4 impurity 3 | C₃₉H₅₆ClN₃O₁₀S | 794.40[1] |
| Maytansinoid DM4 | C₃₈H₅₄ClN₃O₁₀S | 780.37 |
Structural Elucidation
The chemical structure of this compound has been determined based on its SMILES (Simplified Molecular-Input Line-Entry System) notation provided by chemical suppliers. The structure reveals the maytansinoid core with a modification in the side chain that differentiates it from DM4, along with the incorporation of six deuterium atoms.
The SMILES string for this compound is: C/C(CC1=CC(OC)=C(Cl)C(N2C)=C1)=C\C=C[C@@H](OC)--INVALID-LINK--(O)C--INVALID-LINK--([H])--INVALID-LINK----INVALID-LINK--[C@]4(C)--INVALID-LINK--([2H])[2H])C(CCC(SC)(C)C)=O)C([2H])([2H])[2H])=O)CC2=O
From this notation, the positions of the six deuterium atoms can be identified on the N-methyl-L-alanine portion of the side chain. Specifically, the N-methyl group and the methyl group of the alanine (B10760859) moiety are perdeuterated. The structural difference between DM4 and Impurity 3 lies in the thiol-bearing side chain.
Below is a 2D chemical structure diagram of this compound, generated using the provided SMILES string.
Figure 1. Chemical Structure of this compound.
Methodologies and Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and characterization of this compound are scarce, as this information is often proprietary to the manufacturer. However, a general understanding of the methodologies can be inferred from the broader literature on maytansinoid synthesis and impurity analysis.
General Synthesis Approach
The synthesis of a deuterated standard like this compound would likely involve:
-
Synthesis of the Non-Deuterated Impurity: Preparation of Maytansinoid DM4 impurity 3. This would follow a synthetic route similar to that of DM4, potentially with a variation in the reagents used for the side-chain modification, leading to the specific impurity structure.
-
Introduction of Deuterium: The six deuterium atoms are incorporated by using deuterated building blocks during the synthesis. Based on the structure, deuterated N-methyl-L-alanine (specifically, with a d3-methyl group on the nitrogen and a d3-methyl group on the alanine backbone) would be a key intermediate. This deuterated amino acid would then be coupled to the maytansinoid core.
Analytical Characterization Methods
The characterization of this impurity standard would rely on a suite of analytical techniques to confirm its structure and purity:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the successful incorporation of six deuterium atoms by observing the expected mass shift compared to the non-deuterated standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be employed to elucidate the structure. In the ¹H NMR spectrum, the signals corresponding to the two methyl groups where deuterium has been incorporated would be absent.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are crucial for determining the purity of the standard and for separating it from other related maytansinoid impurities.
The workflow for the use of this standard in a research setting is outlined below.
Figure 2. General workflow for using a deuterated internal standard.
Conclusion
This compound is a critical analytical tool for the development of ADCs that utilize DM4 as a payload. Its well-defined chemical structure, confirmed by its molecular formula and SMILES notation, allows for its unambiguous use as an internal standard in mass spectrometry-based bioanalytical methods. While specific synthesis and characterization data are not widely published, the general principles of its preparation and analysis are understood within the context of maytansinoid chemistry. The availability of such high-quality, isotopically labeled standards is indispensable for the rigorous and accurate quantification required in preclinical and clinical drug development.
References
mechanism of action of maytansinoid payloads in ADCs
An In-Depth Technical Guide on the Mechanism of Action of Maytansinoid Payloads in Antibody-Drug Conjugates
Introduction
Maytansinoids are a class of highly potent cytotoxic agents originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2] These ansa macrolides are potent microtubule-targeting compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] Due to their high systemic toxicity and narrow therapeutic window as standalone agents, their clinical application was initially limited.[1][2] The advent of antibody-drug conjugates (ADCs) has provided a targeted delivery mechanism, enabling the selective delivery of maytansinoids to cancer cells while minimizing exposure to healthy tissues.[1] This has led to the successful development of maytansinoid-based ADCs, such as trastuzumab emtansine (T-DM1), for cancer therapy. Maytansinoid derivatives, such as DM1 and DM4, are commonly used as payloads in ADCs.[1] They are particularly effective against actively dividing cells, with in vitro inhibitory activity up to 1000 times higher than conventional chemotherapeutics like doxorubicin.[1][3]
Core Mechanism of Action: From Microtubule Disruption to Apoptosis
The primary mechanism of action of maytansinoids involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[4]
Inhibition of Microtubule Polymerization
Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[4][5] They bind near the vinca (B1221190) alkaloid binding site on β-tubulin, effectively inhibiting the assembly of tubulin heterodimers into microtubules.[2][6] This suppression of microtubule polymerization disrupts the dynamic instability of microtubules, which is essential for proper cellular function, particularly during cell division.[5][7] The affinity of maytansinoids for tubulin at the microtubule ends is significantly stronger (approximately 20-fold) than their affinity for free tubulin, highlighting their potent effect on microtubule dynamics.[8]
Cell Cycle Arrest at G2/M Phase
Microtubules are critical components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.[] By disrupting microtubule dynamics, maytansinoids prevent the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[5] This mitotic arrest is a hallmark of microtubule-targeting agents.[2]
Induction of Apoptosis
Prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis, or programmed cell death.[4][10] This process is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[11] Key events include the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[11] The apoptotic cascade ultimately leads to the dismantling of the cell.
Cellular Processing of Maytansinoid ADCs
The efficacy of a maytansinoid ADC is dependent on a series of cellular events that ensure the payload is delivered to its intracellular target.
-
Antigen Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[12]
-
Lysosomal Trafficking and Degradation: Once inside the cell, the ADC is trafficked to endosomes and then to lysosomes.[12] The acidic and enzyme-rich environment of the lysosome facilitates the degradation of the antibody component of the ADC.
-
Payload Release: The mechanism of payload release depends on the type of linker used to conjugate the maytansinoid to the antibody.[13]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the cell, such as the acidic environment of the lysosome or the presence of specific enzymes like cathepsins. This cleavage releases the maytansinoid payload.
-
Non-cleavable Linkers: With non-cleavable linkers, the antibody must be fully degraded to release the maytansinoid, which remains attached to the linker and a single amino acid (e.g., lysine).[13]
-
-
Cytosolic Entry and Target Engagement: The released maytansinoid payload must then exit the lysosome and enter the cytoplasm to bind to its target, tubulin, and exert its cytotoxic effects.
The Bystander Effect
The bystander effect is a phenomenon where the cytotoxic payload released from an ADC can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative cancer cells.[14] This is a particularly important mechanism in tumors with heterogeneous antigen expression.[15] The ability of a maytansinoid ADC to induce a bystander effect is largely dependent on the properties of the released metabolite.[14][16] Metabolites that are more hydrophobic and less charged are more likely to be membrane-permeable and induce bystander killing.[14][17] The choice of linker chemistry plays a crucial role in determining the nature of the released metabolite and, consequently, the extent of the bystander effect.[16][18]
Quantitative Data
The potency and cellular processing of maytansinoid ADCs can be quantified through various experimental measures.
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (Maytansine) | 8 pM | Human nasopharynx carcinoma KB cells | [1] |
| IC50 (Maytansine) | 0.6 pM | Murine lymphocytic leukemia P-388 cells | [1] |
| IC50 (TM-ADC) | 1.6 nmol/L (payload concentration) | Parental MDA-MB-361 cells | [19] |
| Internalization Half-life (TM-ADC) | 6–14 h | BT-474, NCI-N87, and SK-BR-3 cells | |
| Degradation Half-life (TM-ADC) | 18–25 h | BT-474, NCI-N87, and SK-BR-3 cells | |
| Efflux Half-life (TM-ADC) | 44–73 h | BT-474, NCI-N87, and SK-BR-3 cells | |
| Tubulin Binding Affinity (Maytansine) | K_D = 0.86 µmol/L | Soluble tubulin | [7] |
| Tubulin Binding Affinity (S-methyl DM1) | K_D = 0.93 µmol/L | Soluble tubulin | [7] |
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.[6][20]
Materials:
-
Purified tubulin (e.g., porcine or bovine)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compound (Maytansinoid) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel (B517696) for polymerization, colchicine (B1669291) for depolymerization)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.[20]
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3-5 mg/mL, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[20][21]
-
Prepare serial dilutions of the maytansinoid test compound in General Tubulin Buffer.
-
In a pre-warmed 96-well plate, add 10 µL of the compound dilutions (or vehicle/positive control) to the appropriate wells.[20]
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[20]
-
Immediately place the plate in the 37°C microplate reader.[21]
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[20][22]
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.[20] The IC50 value can be determined by plotting the extent of polymerization against the log of the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[23]
Materials:
-
Cells treated with maytansinoid ADC
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1-2 x 10^6 cells per sample) and wash once with PBS by centrifugation (e.g., 300 x g for 5 minutes).[24]
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[24]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. (Cells can be stored in ethanol at -20°C for several weeks).[24]
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect the fluorescence emission in the appropriate channel (e.g., ~610 nm).
-
Data Analysis: Generate a histogram of DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in S phase will have intermediate DNA content. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak is indicative of the effect of maytansinoids.
Visualizations
Caption: Overall mechanism of action of maytansinoid ADCs.
Caption: Experimental workflow for a tubulin polymerization assay.
Caption: Factors influencing the maytansinoid ADC bystander effect.
Mechanisms of Resistance
Resistance to maytansinoid ADCs can develop through various mechanisms.[25][26] One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively efflux the maytansinoid payload from the cancer cell, reducing its intracellular concentration.[27] Other resistance mechanisms include the downregulation or mutation of the target antigen, which reduces ADC binding and internalization, and alterations in lysosomal function or apoptotic pathways.[28]
Conclusion
Maytansinoid payloads are highly effective cytotoxic agents when delivered to cancer cells via ADCs. Their mechanism of action is centered on the potent inhibition of microtubule polymerization, which leads to mitotic arrest and apoptosis. The successful delivery and efficacy of these payloads depend on a complex interplay of ADC binding, internalization, lysosomal processing, and payload release. Furthermore, the properties of the released maytansinoid metabolite can enable a bystander effect, enhancing the therapeutic potential of the ADC in heterogeneous tumors. Understanding these detailed mechanisms is crucial for the continued development and optimization of maytansinoid-based ADCs for cancer therapy.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansinoids as Payloads of ADCs DM1, DM4.pdf [slideshare.net]
- 4. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Quantitative analysis of cellular processing of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 13. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. adcreview.com [adcreview.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Acquired Resistance to Antibody-Drug Conjugates [mdpi.com]
Unveiling the Cytotoxic Landscape of Maytansinoid DM4 and its Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid DM4, a potent microtubule-disrupting agent, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its high cytotoxicity, when precisely delivered to tumor cells, offers a significant therapeutic advantage. However, the presence of impurities, arising from synthesis or degradation, can impact the efficacy and safety profile of DM4-based ADCs. This technical guide provides an in-depth analysis of the cytotoxicity of Maytansinoid DM4 and its key impurities, offering valuable insights for researchers and drug development professionals in the field of oncology.
Quantitative Cytotoxicity Profile
The cytotoxic activity of Maytansinoid DM4 and its primary metabolite, S-methyl-DM4, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the available quantitative data on the in vitro cytotoxicity of DM4 and S-methyl-DM4.
| Compound | Cell Line | Cancer Type | IC50 (nmol/L) |
| Maytansinoid DM4 | SK-BR-3 | Breast Adenocarcinoma | 0.3 - 0.4[1] |
| S-methyl-DM4 | SK-BR-3 | Breast Adenocarcinoma | <0.03[2] |
| Maytansinoid DM4 | COLO 205 | Colon Adenocarcinoma | 40 pmol/L (as part of an ADC)[3] |
| S-methyl-DM4 | KB | Nasopharyngeal Carcinoma | 0.026[4] |
Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoid DM4 and S-methyl-DM4 in Various Cancer Cell Lines.
It is important to note that the cytotoxicity of maytansinoids can be influenced by the expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), which can efflux the drugs from the cancer cells, thereby reducing their efficacy.
The Molecular Mechanism of DM4-Induced Cytotoxicity
Maytansinoid DM4 exerts its potent cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. This disruption ultimately leads to cell cycle arrest and programmed cell death, or apoptosis.
Microtubule Disruption and Mitotic Arrest
dot
Caption: DM4 inhibits tubulin polymerization, disrupting mitotic spindle formation and causing cell cycle arrest.
DM4 binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules and disrupts the dynamic instability of existing microtubules, which is essential for their function. The consequence of this disruption is the failure to form a proper mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase, preventing cell proliferation.
Induction of Apoptosis: The Intrinsic Pathway
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide. This pathway is orchestrated by the Bcl-2 family of proteins and a cascade of proteases called caspases.
dot
Caption: The intrinsic apoptotic pathway induced by DM4-mediated mitotic arrest.
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial in determining a cell's fate. Mitotic arrest shifts this balance in favor of the pro-apoptotic proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.
Experimental Protocols for Cytotoxicity Assessment
The in vitro cytotoxicity of Maytansinoid DM4 and its impurities is typically assessed using cell-based assays that measure cell viability or proliferation after exposure to the compounds. The MTT and WST-8 assays are two commonly employed colorimetric methods.
General Experimental Workflow
dot
Caption: A typical workflow for determining the in vitro cytotoxicity of maytansinoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Maytansinoid DM4 and its impurities, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of DM4 and its impurities in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] Assay Protocol
The WST-8 assay is another colorimetric assay that measures cell viability. In this assay, the water-soluble tetrazolium salt WST-8 is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Maytansinoid DM4 and its impurities, dissolved in a suitable solvent (e.g., DMSO)
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of DM4 and its impurities as described for the MTT assay.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Conclusion
Maytansinoid DM4 is a highly potent cytotoxic agent with a well-defined mechanism of action involving the disruption of microtubule dynamics and the induction of apoptosis. The presence of impurities, such as the metabolite S-methyl-DM4, can exhibit even greater cytotoxicity. A thorough understanding and characterization of the cytotoxicity profile of DM4 and its impurities are paramount for the development of safe and effective antibody-drug conjugates. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers dedicated to advancing cancer therapeutics. Continuous investigation into the cytotoxicity of a wider range of impurities and their impact on ADC performance will be crucial for optimizing the therapeutic potential of maytansinoid-based therapies.
References
The Unseen Adversaries: A Technical Guide to the Biological Significance of Impurities in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. However, the inherent complexity of these biomolecules gives rise to a heterogeneous mixture containing not only the desired ADC but also a variety of impurities. These impurities are not mere manufacturing byproducts; they are active biological entities that can significantly impact the efficacy, safety, and pharmacokinetic profile of the therapeutic. This technical guide provides an in-depth exploration of the biological significance of common impurities found in ADC preparations, offering quantitative insights, detailed experimental methodologies, and visual representations of key biological pathways and analytical workflows.
The Spectrum of Impurities and Their Biological Consequences
The manufacturing process of ADCs, from cell culture to conjugation and purification, can introduce a range of impurities. Understanding the biological impact of each is critical for ensuring product quality and patient safety. The primary categories of impurities include aggregates, unconjugated antibodies, free payloads, and process-related impurities.
Aggregates: The Efficacy Attenuators and Safety Risks
Aggregation, the self-association of ADC molecules, is a critical quality attribute that can profoundly alter the biological activity of an ADC.[1]
Biological Significance:
-
Reduced Efficacy: Aggregates often exhibit altered pharmacokinetics, leading to faster clearance from circulation and reduced accumulation in the tumor.[1] This diminishes the therapeutic window and compromises the ADC's cytotoxic potential against target cancer cells.[2] Studies have shown that aggregation of ADCs can lead to a decrease in their ability to kill HER2-positive target cells.[3]
-
Increased Immunogenicity: The formation of aggregates can elicit an immune response, leading to the production of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect of the ADC and potentially lead to adverse immune reactions.[1]
-
Off-Target Toxicity: ADC aggregates can be internalized by non-target cells, particularly those expressing Fcγ receptors (FcγRs) on immune cells.[4][5] This can lead to the release of the cytotoxic payload in healthy tissues, causing off-target toxicity.[1][3]
Data Presentation: Impact of Aggregation on Cytotoxicity
| ADC Formulation | Cell Line | Target Antigen | IC50 (ng/mL) | Fold Change in Potency | Reference |
| T-DM1 (Control) | SK-BR-3 | HER2 | ~10 | - | [2][3] |
| T-DM1 (Stirring-induced aggregates) | SK-BR-3 | HER2 | >100 | >10-fold decrease | [2][3] |
| T-DM1 (Thermal-induced aggregates) | SK-BR-3 | HER2 | >100 | >10-fold decrease | [2][3] |
| T-DM1 (Control) | MEG01-S (FcγR-expressing) | HER2-negative | >1000 | - | [2][3] |
| T-DM1 (Stirring-induced aggregates) | MEG01-S (FcγR-expressing) | HER2-negative | ~100 | >10-fold increase in off-target toxicity | [2][3] |
Free Payload: The Off-Target Toxin
The presence of unconjugated, or "free," cytotoxic payload in the final ADC formulation is a significant safety concern. These small molecules lack the targeting specificity of the antibody and can distribute throughout the body, leading to systemic toxicity.[6]
Biological Significance:
-
Systemic Toxicity: Free payloads can cause dose-limiting toxicities, affecting rapidly dividing healthy cells in tissues such as the bone marrow, gastrointestinal tract, and hair follicles.[7] The type and severity of toxicity are dependent on the specific payload. For example, free MMAE is known to cause peripheral neuropathy and neutropenia.[8]
-
Narrowed Therapeutic Window: The systemic toxicity of free payloads limits the maximum tolerated dose (MTD) of the ADC, thereby narrowing the therapeutic window.[6]
Data Presentation: Cytotoxicity of Free Payload vs. Conjugated Payload
| Compound | Cell Line | IC50 | Reference |
| Free MMAE | 4T1 | 10 nM | [8] |
| PLGA-MMAE Nanoparticles | 4T1 | 430 nM | [8] |
| DM4 | SK-BR-3 | ~100 pM - 1 nM | [9] |
| Anti-maytansinoid sdAb + DM4 | SK-BR-3 | Shifted up to 250-fold higher | [9] |
Unconjugated Antibody: The Competitive Inhibitor
The presence of unconjugated "naked" antibody, which has not been successfully linked to a payload, can impact the overall efficacy of the ADC treatment.
Biological Significance:
-
Reduced Potency: Unconjugated antibodies compete with the ADC for binding to the target antigen on tumor cells. This can reduce the amount of potent ADC that binds to and is internalized by the cancer cells, thereby decreasing the overall cytotoxic effect.[10]
-
Altered Tumor Penetration and Efficacy: The co-administration of an unconjugated antibody can, in some cases, improve the tumor penetration of the ADC, particularly in tumors with high antigen expression.[11][12] However, an excessive amount of unconjugated antibody can "dilute" the ADC, leading to lower efficacy.[11][13]
Data Presentation: Impact of Unconjugated Antibody on ADC Efficacy
| ADC Dose | Unconjugated Antibody Dose | Tumor Model | Effect on Tumor Growth Inhibition | Reference |
| 0.29 mg/kg | 2.5 mg/kg | High FRα expression | Improved | [11][13] |
| 0.29 mg/kg | 10 mg/kg | High FRα expression | Decreased | [11][13] |
| Fixed 2.5 mg/kg | 2.5 to 25 mg/kg | KB tumors | Increased tumor exposure of ADC | [14] |
Experimental Protocols for Impurity Characterization
A robust analytical strategy is essential for the identification, quantification, and characterization of impurities in ADC preparations. The following section provides detailed methodologies for key experiments.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification
Principle: SEC separates molecules based on their hydrodynamic size, with larger molecules (aggregates) eluting earlier than smaller molecules (monomers). MALS is an absolute technique that determines the molar mass of the eluting species by measuring the intensity of scattered light.[15]
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
SEC Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Detectors: Wyatt DAWN HELEOS II MALS detector and Optilab T-rEX refractive index detector.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. Filter and degas the mobile phase.[4][9]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.
-
Filter the sample through a 0.1 µm PVDF filter.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 25°C.
-
Run Time: 30 minutes.
-
-
Data Analysis:
-
Use ASTRA software (Wyatt Technology) for data acquisition and analysis.
-
Determine the molar mass and percentage of monomer, dimer, and higher-order aggregates based on the light scattering and refractive index signals.[16]
-
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Unconjugated Antibody Analysis
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of hydrophobic payloads increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs. Unconjugated antibody, being the least hydrophobic, elutes first.[17][18]
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1290 Infinity II Bio LC or similar.
-
HIC Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm) or equivalent.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[5][19]
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Gradient:
-
0-3 min: 100% A
-
3-19 min: 0-100% B (linear gradient)
-
19-22 min: 100% B
-
22-25 min: 100% A
-
-
-
Data Analysis:
-
Monitor the chromatogram at 280 nm.
-
Identify peaks corresponding to the unconjugated antibody (earliest eluting) and ADC species with different DARs.
-
Calculate the percentage of unconjugated antibody and the average DAR based on the peak areas.[10]
-
LC-MS/MS for Free Payload Quantification
Principle: This method uses liquid chromatography to separate the free payload from the ADC and other matrix components, followed by tandem mass spectrometry for sensitive and specific quantification.[12][20]
Methodology:
-
System Preparation:
-
LC System: Waters ACQUITY UPLC or similar.
-
MS System: Sciex Triple Quad 6500+ or similar.
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[2][21]
-
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to separate the payload from other components.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for the payload and internal standard.[22]
-
-
Data Analysis:
-
Generate a calibration curve using standards of the free payload.
-
Quantify the concentration of free payload in the ADC sample based on the peak area ratio of the analyte to the internal standard.
-
Cell-Based Cytotoxicity Assay
Principle: This assay measures the ability of the ADC to kill target cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is determined as a measure of the ADC's potency.[23]
Methodology:
-
Cell Culture:
-
Culture a target antigen-expressing cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in appropriate media.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a negative control ADC, and free payload in cell culture media.
-
Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, Promega) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value using software like GraphPad Prism.[24]
-
Visualization of Biological Pathways and Analytical Workflows
Visualizing complex biological processes and analytical workflows is crucial for a clear understanding of the impact of ADC impurities. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathway: Fc-gamma Receptor (FcγR) Mediated Off-Target Toxicity of ADC Aggregates
ADC aggregates can cross-link FcγRs on the surface of immune cells, such as macrophages and natural killer cells, leading to their activation and subsequent internalization of the ADC aggregates. This can result in the release of the cytotoxic payload within these non-target cells, causing off-target toxicity.[16][17][25]
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fc receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannose receptor - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cusabio.com [cusabio.com]
- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Technical Guide to Sourcing and Utilizing Deuterated Maytansinoid DM4 Impurities for Advanced Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Maytansinoid DM4 impurity 3-d6, a critical component for researchers engaged in the development of Antibody-Drug Conjugates (ADCs). Given the specialized nature of this compound, this document outlines strategies for procurement, summarizes key technical data for the parent compound and its derivatives, and presents detailed experimental protocols and workflows to support its application in a research setting.
Sourcing and Procurement
This compound is a highly specialized, deuterium-labeled chemical not typically available as a stock item. Research indicates that this compound is primarily available through custom synthesis. Several vendors specialize in the synthesis of maytansinoids, their derivatives, and isotopically labeled compounds for pharmaceutical research.
Potential Suppliers for Custom Synthesis:
Professionals seeking to procure this compound should contact companies with demonstrated expertise in complex organic synthesis and deuteration. The following companies are active in the maytansinoid and custom synthesis space and represent potential partners for obtaining this specific impurity:
-
Axios Research: Lists "Maytansinoid DM4-d6" and various deuterated DM4 impurities, suggesting a strong capability in this specific area.[1]
-
MedChemExpress: Offers a range of maytansinoid compounds, including deuterated DM4 and various impurities.[2][3]
-
Immunomart: Provides a product listing for "this compound," indicating potential availability or synthesis capabilities.[4]
-
BOC Sciences: A supplier of DM4 and related compounds that may offer custom synthesis services.[][]
-
Creative Biolabs: Specializes in ADC development and offers custom maytansinoid synthesis services.[7]
-
ResolveMass Laboratories Inc.: Focuses on custom synthesis of deuterated chemicals for pharmaceutical research, making them a strong candidate for this specific request.[8]
The process of acquiring a custom-synthesized compound like this compound involves several key steps, from initial consultation to final delivery and qualification.
Caption: Workflow for procuring custom-synthesized deuterated compounds.
Technical Data and Characterization
While specific data for the 3-d6 impurity is proprietary to the manufacturer, extensive information is available for the parent compound, Maytansinoid DM4. This data serves as a crucial baseline for researchers. DM4 is a potent microtubule-targeting agent derived from maytansine.[7][9] Its high cytotoxicity makes it an effective payload for ADCs.[2][9]
Table 1: Physicochemical Properties of Maytansinoid DM4 and its Deuterated Analogs
| Property | Maytansinoid DM4 | Maytansinoid DM4-d6 | This compound |
| CAS Number | 799840-96-3[] | 796073-69-3 (non-labelled)[1] | Not specified |
| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | C₃₈H₄₈D₆ClN₃O₁₀S[1] | C₃₉H₅₀D₆ClN₃O₁₀S[1] |
| Molecular Weight | ~784.37 g/mol | ~786.41 g/mol [1] | ~800.43 g/mol [1][4] |
| Primary Use | Cytotoxic payload for Antibody-Drug Conjugates (ADCs)[2] | Analytical reference standard, pharmacokinetic probe[1][10] | Research standard for impurity profiling |
| Solubility | Soluble in DMSO[4] | Soluble in DMSO | Assumed soluble in DMSO |
Mechanism of Action
Maytansinoids, including DM4, exert their cytotoxic effects by inhibiting the assembly of microtubules.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[11] When incorporated into an ADC, the antibody component targets the conjugate to cancer cells, where the DM4 payload is released, minimizing systemic toxicity.[9][12]
Caption: Signaling pathway of DM4-induced apoptosis via an ADC.
Experimental Protocols
Accurate quantification and characterization of maytansinoid compounds and their impurities are paramount in ADC development. Below are detailed protocols adapted from established methodologies for the analysis of DM4 in biological matrices.
Protocol 1: Quantification of Unconjugated DM4 in Human Plasma by LC-MS/MS
This method is crucial for pharmacokinetic studies to measure the level of free payload in circulation. The protocol is based on methodologies developed for the sensitive detection of DM4 and its metabolites.[13][14]
Objective: To quantify the concentration of unconjugated this compound in plasma samples.
Materials:
-
Human plasma
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
N-Ethylmaleimide (NEM) solution
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system with ESI source
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of DM4 not being tested).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the precipitated protein.[14]
-
Transfer the supernatant to a new tube.
-
-
Reduction and Alkylation (for total free thiol-containing species):
-
Add TCEP solution to reduce any disulfide bonds formed by the DM4 thiol group.
-
Add NEM solution to cap the free thiol, preventing dimerization and improving chromatographic performance.[14]
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).[15]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Select specific precursor-product ion transitions for both the analyte and the internal standard. Sodium adducts may be monitored for enhanced sensitivity.[13][14]
-
Table 2: Example LC-MS/MS Parameters for DM4 Analysis
| Parameter | Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)[14] |
| Mobile Phase A | Water + 0.1% Formic Acid[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 - 1.0 mL/min[15] |
| Injection Volume | 10 - 20 µL[15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring | Multiple Reaction Monitoring (MRM) |
| Dynamic Range | Validated from 0.100 to 50.0 ng/mL[13] |
Experimental Workflow Visualization:
Caption: Workflow for quantifying DM4 impurity in plasma via LC-MS/MS.
Conclusion
The procurement and use of highly specific, isotopically labeled impurities like this compound are essential for the rigorous development and validation of next-generation ADCs. While not a standard catalog item, this guide provides researchers with a clear pathway for custom synthesis, essential technical data for the parent compound, and robust experimental protocols for its analytical characterization. By leveraging this information, scientists can enhance the precision of their pharmacokinetic studies and accelerate the development of safer and more effective cancer therapies.
References
- 1. Maytansinoid DM4-d6 - CAS - 796073-69-3 (non-labelled) | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoid DM4 impurity 5-d<sub>6</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. immunomart.com [immunomart.com]
- 7. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-TNC (Tenatumomab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 13. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ricerca.unich.it [ricerca.unich.it]
Navigating the Analytical Landscape: A Technical Guide to Deuterated Maytansinoid Standards
For researchers, scientists, and drug development professionals, the precise quantification of maytansinoids in complex biological matrices is a critical aspect of preclinical and clinical development. Deuterated maytansinoid standards have emerged as indispensable tools for achieving the required accuracy and reliability in bioanalytical assays. This technical guide provides an in-depth overview of the physicochemical properties of these standards, the methodologies for their characterization, and their application in enhancing the robustness of analytical data.
Maytansinoids, a class of potent microtubule-targeting agents, are widely utilized as payloads in antibody-drug conjugates (ADCs).[1] Their high cytotoxicity necessitates sensitive and accurate methods for their detection and quantification in various stages of drug development. Deuterated analogs of maytansinoid compounds serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2] The substitution of one or more hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a compound that is chemically almost identical to the analyte of interest but has a distinct mass, allowing for its differentiation by a mass spectrometer.[2][3] This co-elution and similar ionization behavior with the non-deuterated analyte enables effective correction for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.[2][4]
Physicochemical Properties: A Focus on Analytical Performance
General physicochemical properties of maytansinoids, and by extension their deuterated analogs, include their hydrophobic nature.[6] This property is a key consideration in the development of analytical methods, influencing the choice of chromatographic conditions.
Table 1: Key Physicochemical Parameters for Deuterated Maytansinoid Standards
| Property | Description | Significance for Analytical Standards |
| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. Deuterated standards have a higher molecular weight than their corresponding non-deuterated analytes. | Enables mass spectrometric differentiation from the analyte. |
| Isotopic Purity | The percentage of the deuterated standard that contains the desired number of deuterium atoms. | High isotopic purity is crucial to prevent interference with the analyte signal. |
| Chemical Purity | The percentage of the material that is the desired deuterated compound, free from other chemical impurities. | Ensures that the standard provides a reliable and accurate reference. |
| Solubility | The ability of the standard to dissolve in a particular solvent. | Important for the preparation of stock and working solutions for calibration curves. |
| Stability | The ability of the standard to resist chemical change under various conditions (e.g., temperature, pH, light). | Ensures the integrity of the standard over its shelf life and during the analytical procedure. |
Experimental Protocols for Characterization
The characterization of deuterated maytansinoid standards involves a suite of analytical techniques to confirm their identity, purity, and concentration.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for the characterization of deuterated maytansinoid standards.
Protocol for Identity Confirmation and Isotopic Purity Assessment by LC-HRMS:
-
Sample Preparation: A stock solution of the deuterated maytansinoid standard is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL.
-
Chromatographic Separation: An aliquot of the working solution is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is optimized to achieve good peak shape and separation from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in positive ion mode with electrospray ionization (ESI). Full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis: The accurate mass of the protonated molecular ion ([M+H]+) is determined and compared to the theoretical exact mass of the deuterated standard. The isotopic distribution is examined to confirm the number and incorporation of deuterium atoms. The isotopic purity is calculated by comparing the peak intensity of the desired deuterated species to any residual non-deuterated or partially deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure and the specific sites of deuteration.
Protocol for Structural Verification by ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 1-5 mg of the deuterated maytansinoid standard is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).[7]
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Data Analysis: The ¹H NMR spectrum is analyzed to confirm the absence or significant reduction of signals at the positions where deuterium has been incorporated. The chemical shifts and coupling constants of the remaining protons are compared to the spectrum of the non-deuterated analog to ensure the core structure is correct. The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule.
Workflow for Bioanalytical Quantification using a Deuterated Internal Standard
The primary application of deuterated maytansinoid standards is as internal standards in quantitative bioanalytical methods. The following workflow illustrates this process.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 7. rsc.org [rsc.org]
The Unseen Influence: A Technical Guide to the Impact of Maytansinoid Impurities on ADC Drug-to-Antibody Ratio
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their potency, safety, and pharmacokinetic profile. In the manufacturing of maytansinoid-based ADCs, the presence of impurities related to the drug-linker can introduce significant variability and inaccuracy in DAR measurements. This technical guide provides an in-depth analysis of how these impurities can affect commonly used analytical methods for DAR determination, supported by experimental protocols and quantitative data.
The Critical Nature of Maytansinoid Impurities
Maytansinoids are highly potent cytotoxic agents. Impurities in the drug-linker payload can arise from various stages of the manufacturing process, including the synthesis of the maytansinoid itself, the linker, and the conjugation reaction. These impurities can be broadly categorized as:
-
Free Maytansinoid Drug: Unconjugated maytansinoid or its derivatives that have not been successfully linked to the antibody.
-
Degradation Products: Maytansinoid or linker molecules that have undergone hydrolysis, oxidation, or other chemical modifications.
-
Isomers: Positional isomers of the drug-linker on the antibody.
-
Process-Related Impurities: Residual reagents or byproducts from the conjugation process.
The presence of these impurities not only poses a potential safety risk but can also directly interfere with the analytical methods used to characterize the ADC, leading to erroneous DAR values.
Impact of Impurities on DAR Determination Methods
The accurate measurement of DAR is paramount. However, maytansinoid-related impurities can significantly skew the results obtained from common analytical techniques. The following sections detail these impacts and present relevant data.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method for determining the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically 252 nm (for the maytansinoid) and 280 nm (for the antibody). The calculation relies on the Beer-Lambert law and the known extinction coefficients of the drug and the antibody.
The Pitfall: The primary source of error in this method is the presence of unconjugated (free) maytansinoid impurities. Since these impurities also absorb at 252 nm, their presence in the sample will lead to an artificially high absorbance reading for the drug component, resulting in an overestimation of the average DAR [1].
To mitigate this, Size Exclusion Chromatography (SEC) can be employed prior to UV-Vis analysis to separate the high molecular weight ADC from low molecular weight impurities[2][3].
Table 1: Illustrative Impact of Free Maytansinoid Impurity on DAR Measurement by UV-Vis Spectroscopy
| Sample | True Average DAR | % Free Maytansinoid Impurity (by weight) | Measured Average DAR (UV-Vis without SEC) |
| ADC Batch A | 3.5 | 0.0% | 3.5 |
| ADC Batch B | 3.5 | 0.5% | 3.7 |
| ADC Batch C | 3.5 | 1.0% | 3.9 |
| ADC Batch D | 3.5 | 2.0% | 4.3 |
Note: The values in this table are illustrative and based on the principle of interference. The exact impact would depend on the molar extinction coefficient of the specific maytansinoid impurity.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) in cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated maytansinoid molecules[4][5]. The average DAR is calculated from the weighted average of the peak areas of the different DAR species.
The Pitfall: Co-elution of hydrophobic impurities with the ADC species can interfere with accurate peak integration. For instance, a hydrophobic degradation product of the maytansinoid drug-linker might elute in the same region as one of the DAR species, leading to an inaccurate quantification of that species and, consequently, an incorrect average DAR. Furthermore, the presence of certain impurities can lead to peak broadening and reduced resolution between DAR species[6].
Reversed-Phase Liquid Chromatography (RPLC)
RPLC, often coupled with mass spectrometry (RPLC-MS), is another common method for DAR analysis, particularly for reduced ADCs where the light and heavy chains are separated. The average DAR is calculated based on the relative abundance of the conjugated and unconjugated chains[7][8].
The Pitfall: Similar to HIC, co-eluting impurities can interfere with peak quantification. Additionally, certain maytansinoid-related impurities might have similar retention times to the light or heavy chains, making accurate quantification challenging. A case study has highlighted that an unspecified impurity in a raw material was found to react with the drug-linker, directly impacting the DAR result during the manufacturing of an ADC[9]. While specific quantitative data was not detailed, it underscores the critical need to control raw material quality.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for DAR determination. It can provide information on the distribution of DAR species and can also be used to identify and characterize impurities[10][11]. Deconvolution of the mass spectrum of an intact or reduced ADC allows for the calculation of the average DAR.
The Pitfall: While powerful, MS-based methods are not immune to the influence of impurities. The presence of impurities can complicate the mass spectrum, making deconvolution and accurate DAR calculation more challenging. For example, impurities with masses close to that of the drug-linker or its fragments could lead to misinterpretation of the data. Furthermore, certain impurities might suppress the ionization of the ADC species, leading to an underestimation of their abundance.
Experimental Protocols for DAR Determination
Detailed and robust experimental protocols are essential for accurate and reproducible DAR measurements. The following sections provide an overview of commonly employed methods for maytansinoid ADCs.
DAR Determination by UV-Vis Spectroscopy
Objective: To determine the average DAR of a maytansinoid ADC.
Materials:
-
Purified maytansinoid ADC sample
-
Spectrophotometer capable of measuring absorbance at 252 nm and 280 nm
-
Quartz cuvettes
-
Buffer used for ADC formulation (e.g., PBS)
Procedure:
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A280) and 252 nm (A252).
-
Calculate the concentration of the antibody and the drug using the following equations, which account for the contribution of the drug to the absorbance at 280 nm and the antibody to the absorbance at 252 nm:
-
CAb (M) = (A280 - (εDrug,280 / εDrug,252) * A252) / (εAb,280 - (εDrug,280 / εDrug,252) * εAb,252)
-
CDrug (M) = (A252 - (εAb,252 / εAb,280) * A280) / (εDrug,252 - (εAb,252 / εAb,280) * εDrug,280)
-
Where:
-
CAb and CDrug are the molar concentrations of the antibody and drug, respectively.
-
εAb,280 and εAb,252 are the molar extinction coefficients of the antibody at 280 nm and 252 nm.
-
εDrug,280 and εDrug,252 are the molar extinction coefficients of the maytansinoid drug-linker at 280 nm and 252 nm.
-
-
-
Calculate the average DAR:
-
Average DAR = CDrug / CAb
-
Note: It is crucial to accurately determine the extinction coefficients of the specific antibody and maytansinoid drug-linker used.
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the DAR distribution and average DAR of a cysteine-linked maytansinoid ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
Purified ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species elute later).
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
DAR Determination by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
Objective: To determine the average DAR of a reduced maytansinoid ADC.
Materials:
-
RPLC column (e.g., Agilent PLRP-S)
-
LC-MS system (e.g., Q-TOF)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Purified ADC sample
Procedure:
-
Reduce the ADC sample by incubating with DTT (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
Inject the reduced sample onto the RPLC column.
-
Separate the light and heavy chains using a gradient of Mobile Phase B (e.g., 25% to 50% B over 20 minutes).
-
Detect the eluting chains by both UV (280 nm) and MS.
-
Identify the peaks for unconjugated and conjugated light and heavy chains based on their mass-to-charge ratios from the MS data.
-
Calculate the average DAR based on the relative abundance of the different species, as determined by the peak areas in the UV chromatogram or the deconvoluted mass spectrum. A common formula is: DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100[].
Visualizing Workflows and Relationships
Graphical representations can clarify complex experimental procedures and logical connections.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gooees.com [gooees.com]
- 3. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. explorationpub.com [explorationpub.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. agilent.com [agilent.com]
- 9. Overcoming DAR Variability From an Unspecified Raw Material Impurity - ADC Process Development Summit [adc-process-development.com]
- 10. criver.com [criver.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Note: Analytical Method for the Detection of Maytansinoid DM4 Impurity 3-d6
Abstract
This document provides a detailed analytical protocol for the detection and quantification of a deuterated impurity of Maytansinoid DM4, specifically "Maytansinoid DM4 impurity 3-d6". Maytansinoids, such as DM4, are potent cytotoxic agents used as payloads in antibody-drug conjugates (ADCs).[] The presence of impurities can impact the efficacy and safety of the final drug product, making their monitoring and control a critical aspect of drug development and manufacturing.[2][3] This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, which is a highly sensitive and selective technique for the analysis of such compounds.[4][5][6] The protocol is intended as a starting point for method development and validation in a research or quality control setting.
Introduction to Maytansinoid DM4 and Its Impurities
Maytansinoid DM4 is a synthetic derivative of maytansine, a potent microtubule-targeting agent.[] It is frequently used as a cytotoxic payload in ADCs due to its high potency.[] During the synthesis and storage of DM4 and its corresponding ADCs, various impurities and degradation products can arise. These can include isomers, degradation products, and process-related impurities. The specific impurity addressed in this document is "this compound". Based on available information, this is a deuterated form of "Maytansinoid DM4 impurity 3".
Structural Information:
| Compound | Molecular Formula |
| Maytansinoid DM4 | C₃₈H₅₄ClN₃O₁₀S |
| Maytansinoid DM4 Impurity 3 | C₃₉H₅₆ClN₃O₁₀S[7] |
| This compound | C₃₉H₅₀D₆ClN₃O₁₀S[8] |
The molecular formula of Impurity 3 suggests the addition of a CH₂ group and two hydrogens compared to DM4. The "d6" designation in the impurity of interest indicates the presence of six deuterium (B1214612) atoms, likely introduced during synthesis for use as an internal standard or for metabolic studies.
Analytical Methodology: Reversed-Phase LC-MS/MS
A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is the recommended analytical technique for the sensitive and selective quantification of Maytansinoid DM4 and its impurities.
Experimental Workflow
Caption: High-level workflow for the analysis of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Maytansinoid DM4 reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of DM4 and Impurity 3-d6 in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 ACN:Water). These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will depend on the matrix. For a drug substance, simple dissolution in the mobile phase may be sufficient. For a drug product or biological matrix, a more extensive cleanup may be required.
Example: Protein Precipitation for ADC Formulations
-
To 100 µL of the ADC sample, add 300 µL of cold acetonitrile to precipitate the antibody.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
UPLC/HPLC Conditions (Example)
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See table below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometer Conditions (Example for a Triple Quadrupole MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following are hypothetical MRM transitions based on the molecular formulas. These would need to be optimized by infusing the individual standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Maytansinoid DM4 | [M+H]⁺ | To be determined | To be optimized |
| This compound | [M+H]⁺ | To be determined | To be optimized |
| (Quantifier) | |||
| This compound | [M+H]⁺ | To be determined | To be optimized |
| (Qualifier) |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte (Impurity 3-d6) against its concentration from the working standard solutions. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-level standard multiple times (e.g., n=5) to ensure the system is performing adequately. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (e.g., <15% for peak area, <2% for retention time).
Logical Relationship for Method Development
Caption: Logical flow for the development and validation of the analytical method.
Conclusion
This application note provides a comprehensive framework for the development of an analytical method for the detection and quantification of this compound. The proposed LC-MS/MS method offers the high sensitivity and selectivity required for impurity analysis in complex matrices. It is crucial to emphasize that the specific parameters outlined herein should be considered as a starting point and must be thoroughly optimized and validated for the specific application and laboratory instrumentation.
References
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for the determination of free maytansinoid DM4 concentrations—Method development, validation, and application to the nonclinical studies of antitumor agent DM4 conjugated hu-anti-Cripto MAb B3F6 (B3F6-DM4) in rats and monkeys | Semantic Scholar [semanticscholar.org]
- 7. Maytansinoid DM4 Impurity 3 - CAS - 890654-03-2 | Axios Research [axios-research.com]
- 8. Maytansinoid DM4 Impurity 1 - CAS - 796073-68-2 | Axios Research [axios-research.com]
Application Note: Quantitative Analysis of Maytansinoid DM4 in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the cytotoxic maytansinoid drug-linker, DM4, in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, this protocol incorporates Maytansinoid DM4 impurity 3-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for mitigating matrix effects and variability in sample preparation and instrument response. The described workflow is particularly relevant for pharmacokinetic (PK) studies in the development of antibody-drug conjugates (ADCs) that utilize DM4.
Introduction
Maytansinoids, such as DM4, are potent microtubule-targeting agents used as cytotoxic payloads in antibody-drug conjugates (ADCs). Accurate quantification of the released payload in biological matrices is fundamental for understanding the ADC's pharmacokinetics, efficacy, and safety profile. LC-MS/MS offers the high sensitivity and selectivity required for this task. However, complex biological matrices like plasma can introduce significant variability, known as matrix effects, which can compromise data quality.
The most effective way to control for this variability is through the use of a stable isotope-labeled internal standard. This protocol employs this compound, which is an ideal internal standard as it co-elutes with the analyte (DM4) and behaves nearly identically during extraction and ionization, but is mass-distinct, allowing for separate detection.
Experimental Workflow
The overall experimental process involves protein precipitation for sample extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Figure 1: High-level workflow for the quantification of DM4.
Materials and Reagents
-
Analytes: Maytansinoid DM4, this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid (Optima™ LC/MS grade)
-
Matrix: Human Plasma (K2 EDTA)
-
Consumables: 1.5 mL polypropylene (B1209903) tubes, 96-well plates, analytical column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Protocol: Sample Preparation
-
Prepare Calibration Standards and Quality Controls (QCs):
-
Create separate stock solutions of DM4 and DM4 impurity 3-d6 in DMSO.
-
Serially dilute the DM4 stock solution with blank plasma to prepare calibration standards ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
-
-
Prepare Internal Standard Working Solution:
-
Dilute the DM4 impurity 3-d6 stock solution in acetonitrile to a final concentration of 10 ng/mL. This will be the protein precipitation solution.
-
-
Protein Precipitation:
-
Aliquot 50 µL of each standard, QC, and unknown sample into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Add 200 µL of the internal standard working solution (Acetonitrile with 10 ng/mL DM4 impurity 3-d6) to each sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol: LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
Liquid Chromatography Parameters
| Parameter | Value |
| System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Mass Spectrometry Parameters
| Parameter | Value |
| System | Sciex Triple Quad™ 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 550°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
MRM Transitions
The selection of precursor and product ions is critical for assay selectivity. The following transitions are recommended.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DM4 | 738.3 | 465.2 | 35 |
| DM4 impurity 3-d6 (IS) | 744.3 | 465.2 | 35 |
Note: The precursor ion for the d6 internal standard is +6 Da compared to the analyte. The product ion can remain the same if the deuterium (B1214612) labels are not on the fragmented portion of the molecule.
Data Analysis and Results
The concentration of DM4 in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used to generate the calibration curve.
Calibration Curve Performance
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
Assay Qualification
The following diagram outlines the decision-making process for accepting an analytical run based on QC performance.
Application Note: Quantification of Maytansinoid Impurities in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, such as DM1 and DM4, are highly potent microtubule-disrupting agents frequently used as payloads in ADCs. The manufacturing process of ADCs can result in a heterogeneous mixture containing various impurities, including unconjugated antibody, free maytansinoid drug, and other drug-related species. The presence of these impurities can impact the safety, efficacy, and stability of the ADC product. Therefore, robust and reliable analytical methods for the quantification of maytansinoid impurities are critical for product characterization, process control, and quality assurance.
This application note provides detailed protocols for the quantification of maytansinoid impurities in ADCs using two orthogonal and widely employed analytical techniques: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches for Maytansinoid Impurity Quantification
The quantification of maytansinoid impurities in ADCs requires a multi-faceted analytical approach to address the different types of impurities that may be present. These can be broadly categorized as:
-
Process-Related Impurities: These include residual free maytansinoid drug (e.g., DM1, DM4), linker molecules, and solvents used during the conjugation process.[1]
-
Product-Related Impurities: These are species generated during the manufacturing or storage of the ADC, such as aggregates, fragments, and species with different drug-to-antibody ratios (DAR).[1][2]
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs, including the distribution of different DAR species and the separation of product-related impurities.[3][4][5] LC-MS/MS offers high sensitivity and selectivity for the quantification of trace levels of free maytansinoid drugs and their metabolites in various matrices.[6][7][8]
Experimental Protocols
Protocol 1: Quantification of ADC Drug-to-Antibody Ratio (DAR) and Product-Related Impurities by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions, making it ideal for analyzing the native structure of ADCs.[3][4] The number of conjugated hydrophobic drug molecules directly influences the retention time on the HIC column, allowing for the separation of different DAR species.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 280 nm and/or 252 nm (for maytansinoid absorbance)
-
Injection Volume: 10 - 50 µL
-
Gradient Program:
-
0-5 min: 100% Mobile Phase A (equilibration)
-
5-25 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B
-
25-30 min: 100% Mobile Phase B (column wash)
-
30-35 min: 100% Mobile Phase A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species in the chromatogram.
-
Calculate the average DAR by taking the weighted average of the peak areas for each DAR species.
-
Quantify product-related impurities (e.g., aggregates, fragments) by their respective peak areas relative to the total peak area.
-
Troubleshooting and Optimization:
-
The salt concentration in the mobile phase is a critical parameter affecting retention and resolution.[9]
-
The addition of a small percentage of isopropanol (B130326) to the mobile phases can sometimes improve resolution.[10]
-
The choice of HIC column chemistry (e.g., butyl, polyamide) can significantly impact selectivity.[10]
Protocol 2: Quantification of Free Maytansinoid Impurities by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecule impurities, such as free DM1 or DM4, in complex biological matrices.[6][7]
Materials and Equipment:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-Phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
ADC sample
-
Maytansinoid analytical standard (e.g., DM1, DM4)
-
Internal Standard (IS)
-
Protein precipitation solvent (e.g., Acetonitrile)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of ADC sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Gradient Program:
-
0-1 min: 5% Mobile Phase B
-
1-5 min: Linear gradient from 5% to 95% Mobile Phase B
-
5-7 min: 95% Mobile Phase B
-
7-8 min: Gradient back to 5% Mobile Phase B
-
8-10 min: 5% Mobile Phase B (re-equilibration)
-
-
-
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Optimize the MRM transitions for the specific maytansinoid impurity and the internal standard.
-
Example transitions for DM1: Q1/Q3 (e.g., 738.3 -> 303.1)
-
Example transitions for DM4: Q1/Q3 (e.g., 782.3 -> 303.1)
-
Optimize instrument parameters such as collision energy and declustering potential.
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standard.
-
Quantify the concentration of the free maytansinoid impurity in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
The quantitative data generated from these protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: HIC Analysis of ADC Product-Related Impurities
| ADC Lot | Average DAR | % Unconjugated Antibody | % Aggregates | % Fragments |
| Lot A | 3.52 | 2.1 | 1.5 | 0.8 |
| Lot B | 3.48 | 2.5 | 1.8 | 1.0 |
| Lot C | 3.55 | 1.9 | 1.2 | 0.7 |
Table 2: LC-MS/MS Quantification of Free Maytansinoid Impurities
| ADC Lot | Free Maytansinoid (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lot A | 15.2 | 1.0 | 500 | 98.5 | 4.2 |
| Lot B | 21.5 | 1.0 | 500 | 101.2 | 3.8 |
| Lot C | 12.8 | 1.0 | 500 | 99.1 | 4.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of maytansinoid impurities in ADCs.
Caption: Workflow for Maytansinoid Impurity Quantification in ADCs.
Conclusion
The protocols described in this application note provide a robust framework for the quantification of maytansinoid impurities in ADC samples. The orthogonal use of HIC and LC-MS/MS allows for a comprehensive characterization of both product-related and process-related impurities, which is essential for ensuring the quality, safety, and efficacy of ADC therapeutics. Adherence to these detailed methodologies and clear data presentation will support researchers, scientists, and drug development professionals in their efforts to develop and manufacture high-quality ADCs. Regulatory guidelines emphasize the importance of identifying and controlling impurities, and the methods outlined here are well-suited to meet these requirements.[11][12][13][14]
References
- 1. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 2. veranova.com [veranova.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chroma… [ouci.dntb.gov.ua]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. Understanding hydrophobic interaction chromatography (HIC) purification of an antibody drug conjugate (ADC) using design of experiments (DoE) and first principles based modeling - American Chemical Society [acs.digitellinc.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. casss.org [casss.org]
- 13. fda.report [fda.report]
- 14. americanlaboratory.com [americanlaboratory.com]
Application of Maytansinoid DM4 Impurity 3-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Maytansinoid DM4 is a potent microtubule-targeting agent and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of ADCs and their released payloads. Accurate quantification of unconjugated DM4 in biological matrices is crucial for understanding the ADC's stability, efficacy, and potential toxicities.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by compensating for matrix effects and variability in sample processing.[5]
Maytansinoid DM4 impurity 3-d6 (DM4-d6) is a deuterated analog of DM4, designed for use as an internal standard in the bioanalysis of DM4. The incorporation of six deuterium (B1214612) atoms provides a mass shift that allows for its differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical physicochemical and chromatographic properties. This ensures that DM4-d6 co-elutes with DM4 and experiences similar ionization efficiency and matrix effects, making it an ideal internal standard for pharmacokinetic studies.
Applications
The primary application of this compound is as an internal standard for the accurate quantification of unconjugated DM4 in complex biological matrices such as plasma and serum during preclinical and clinical pharmacokinetic studies of DM4-containing ADCs. Its use is critical for:
-
Accurate Bioanalytical Method Development and Validation: Establishing robust and reliable LC-MS/MS assays for DM4 quantification in compliance with regulatory guidelines.
-
Pharmacokinetic Characterization: Determining key PK parameters of unconjugated DM4, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
-
Metabolism Studies: Investigating the metabolic fate of the DM4 payload, including its conversion to metabolites like S-methyl-DM4.
-
Toxicokinetic Assessments: Correlating the systemic exposure of unconjugated DM4 with potential toxicities observed in preclinical safety studies.
-
Clinical Trial Monitoring: Monitoring patient exposure to free DM4 to ensure safety and to explore exposure-response relationships.
Quantitative Data Summary
The following table summarizes typical mass spectrometry and chromatographic parameters for the analysis of Maytansinoid DM4 using DM4-d6 as an internal standard. These values are illustrative and may require optimization for specific instrumentation and assay conditions.
| Analyte/Internal Standard | Parent Ion (Q1) [M+Na]+ | Product Ion (Q3) | Retention Time (approx.) |
| Maytansinoid DM4 | 758.3 | 557.2 | 5.8 min |
| This compound | 764.3 | 563.2 | 5.8 min |
Experimental Protocols
Protocol 1: Quantification of Unconjugated Maytansinoid DM4 in Human Plasma using LC-MS/MS
1. Objective: To determine the concentration of unconjugated Maytansinoid DM4 in human plasma samples from subjects treated with a DM4-containing ADC.
2. Materials and Reagents:
-
Maytansinoid DM4 reference standard
-
This compound (internal standard)
-
Control human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of DM4 and DM4-d6 in a suitable organic solvent (e.g., DMSO or MeOH).
-
Prepare working solutions of DM4 for calibration standards and QC samples by serial dilution in 50:50 ACN:Water.
-
Prepare a working solution of DM4-d6 (internal standard) at an appropriate concentration (e.g., 10 ng/mL) in 50:50 ACN:Water.
-
Spike control human plasma with the DM4 working solutions to prepare calibration standards (e.g., 0.1 to 100 ng/mL) and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution in acetonitrile to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
DM4: Q1 758.3 -> Q3 557.2
-
DM4-d6: Q1 764.3 -> Q3 563.2
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
7. Data Analysis:
-
Integrate the peak areas for both DM4 and DM4-d6.
-
Calculate the peak area ratio of DM4 to DM4-d6.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of DM4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for DM4 quantification.
Caption: DM4 mechanism of action.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Maytansinoid Impurity Profiling
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the impurity profiling of maytansinoids, a class of potent cytotoxic agents used in antibody-drug conjugates (ADCs). The described method is suitable for the separation, detection, and quantification of maytansine (B1676224) and its related impurities, including DM1 and DM4, as well as their degradation products. This document provides a comprehensive protocol for method development, including forced degradation studies, along with detailed analytical procedures and validation parameters. The methodologies outlined are intended for researchers, scientists, and drug development professionals working on the characterization and quality control of maytansinoid-based therapeutics.
Introduction
Maytansinoids are highly potent microtubule-targeting agents that are increasingly utilized as payloads in ADCs for cancer therapy.[1] The manufacturing process of maytansinoids and the subsequent conjugation to monoclonal antibodies can result in the formation of various process-related impurities and degradation products.[2] Thorough characterization and control of these impurities are critical for ensuring the safety and efficacy of the final drug product. Regulatory agencies require the implementation of validated, stability-indicating analytical methods for impurity profiling.[3][4]
This application note presents a systematic approach to developing a stability-indicating HPLC method for maytansinoid impurity profiling. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, providing excellent resolution of the parent maytansinoid from its key impurities.
Experimental Workflow
The development and implementation of the HPLC method for maytansinoid impurity profiling follows a logical sequence of steps, as illustrated in the workflow diagram below.
Materials and Methods
Reagents and Materials
-
Maytansine, DM1, and DM4 reference standards
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solutions: Accurately weigh and dissolve maytansine, DM1, and DM4 reference standards in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing maytansine, DM1, and DM4 at a concentration of 0.1 mg/mL each by diluting the stock solutions with mobile phase A.
-
Sample Solution: Dissolve the maytansinoid drug substance or drug product in mobile phase A to achieve a final concentration of approximately 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5]
Forced Degradation Workflow
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60 °C for 24 hours. Cool and neutralize with an appropriate volume of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60 °C for 24 hours. Cool and neutralize with an appropriate volume of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid maytansinoid powder to 80 °C in an oven for 48 hours. Dissolve the stressed powder in mobile phase A to the target concentration.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
Results and Discussion
The developed HPLC method demonstrated excellent separation of maytansine, DM1, DM4, and their major degradation products. A representative chromatogram is shown below (simulated based on typical data).
Table 1: Typical Retention Times and Resolution
| Analyte | Retention Time (min) | Resolution (Rs) with Maytansine |
| Maytansine Impurity A | 8.5 | 2.1 |
| Maytansine | 10.2 | - |
| DM1 | 12.5 | 4.5 |
| DM4 | 14.8 | 6.8 |
| Maytansine Impurity B | 16.2 | 8.5 |
The forced degradation studies revealed significant degradation under acidic, basic, and oxidative conditions, confirming the stability-indicating nature of the method. The peak purity analysis of the maytansine peak in the stressed samples showed no co-eluting peaks, indicating the specificity of the method.
Method Validation
The method was validated according to ICH guidelines, and the results are summarized below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 for all analytes |
| Range | 0.1 - 1.5 µg/mL |
| LOD | Approximately 0.03 µg/mL |
| LOQ | Approximately 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
The linearity of the method was established over a concentration range of 0.1 to 1.5 µg/mL for maytansine, DM1, and DM4. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.03 µg/mL and 0.1 µg/mL, respectively, demonstrating the high sensitivity of the method.[6] Accuracy was confirmed by spike-recovery experiments, with recovery values between 98.0% and 102.0%. The precision of the method was demonstrated by the low relative standard deviation (%RSD) of less than 2.0% for replicate injections.
Conclusion
The HPLC method described in this application note is a reliable, sensitive, and stability-indicating method for the impurity profiling of maytansinoids. The method is suitable for the routine quality control of maytansinoid drug substances and for monitoring the stability of these compounds under various stress conditions. The detailed protocols and validation data provided herein can be readily adopted by researchers and drug development professionals to ensure the quality and safety of maytansinoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. hplc.eu [hplc.eu]
- 5. ajpsonline.com [ajpsonline.com]
- 6. ricerca.unich.it [ricerca.unich.it]
Application Note: Utilizing Maytansinoid DM4 Impurity 3-d6 as a Reference Standard for Quality Control of Antibody-Drug Conjugates
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, are frequently employed as cytotoxic payloads in the development of antibody-drug conjugates (ADCs). DM4 (ravtansine), a derivative of maytansine, is a key component in several ADCs currently under investigation for cancer therapy.[1][2][3] The manufacturing process of both the maytansinoid payload and the final ADC can lead to the formation of process-related impurities and degradation products. Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product.
This application note describes the use of deuterated Maytansinoid DM4 Impurity 3-d6 as an internal standard for the accurate quantification of the corresponding non-labeled impurity in DM4 drug substance and DM4-containing ADCs. The use of a stable isotope-labeled internal standard is crucial for reliable bioanalytical methods, as it corrects for variability in sample preparation and instrument response.[2][4][5]
Principle and Application
The principle of this quality control assay is based on isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, this compound, is spiked into the sample containing the analyte of interest, Maytansinoid DM4 Impurity 3. The sample is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is used to calculate the precise concentration of the impurity.
This method is applicable for:
-
Quality control of DM4 drug substance batches.
-
Characterization and purity assessment of DM4-containing ADCs.
-
Stability studies of ADCs to monitor the formation of specific degradation products.
Experimental Protocols
Materials and Reagents
-
Maytansinoid DM4 Impurity 3 Reference Standard (CAS: 890654-03-2)
-
This compound Internal Standard (See vendor information for CAS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Microcentrifuge tubes
-
HPLC vials
Sample Preparation
For DM4 Drug Substance:
-
Accurately weigh 1 mg of the DM4 drug substance and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the Maytansinoid DM4 Impurity 3 reference standard stock solution in acetonitrile.
-
Prepare a working solution of the this compound internal standard at a concentration of 100 ng/mL in acetonitrile.
-
In separate microcentrifuge tubes, add 10 µL of the DM4 drug substance sample, calibration standards, and a blank (acetonitrile).
-
To each tube, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 980 µL of acetonitrile to each tube to bring the final volume to 1 mL.
-
Vortex briefly and transfer to HPLC vials for analysis.
For DM4-Containing ADC:
-
The ADC sample is first subjected to a process to release the DM4 and its impurities. This can be achieved through enzymatic digestion or chemical cleavage of the linker.
-
Following payload release, perform protein precipitation by adding 3 volumes of cold acetonitrile to the sample.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
Spike the supernatant with a known concentration of this compound internal standard.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Maytansinoid DM4 Impurity 3: [M+H]+ → fragment ion (To be determined based on the exact structure)
-
This compound: [M+6+H]+ → corresponding fragment ion
-
Data Presentation
Table 1: Linearity of Maytansinoid DM4 Impurity 3 Quantification
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 25 | 0.285 |
| 50 | 0.590 |
| 100 | 1.180 |
| R² | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.95 | 99.0 | 4.5 |
| Medium | 25 | 25.5 | 102.0 | 3.2 |
| High | 75 | 74.25 | 99.0 | 2.8 |
Visualizations
Caption: Experimental workflow for the quantification of Maytansinoid DM4 Impurity 3.
Caption: Simplified signaling pathway of a DM4-containing ADC.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a robust, accurate, and precise method for the quality control of DM4 drug substance and DM4-containing ADCs. This application note provides a general framework for the development and implementation of such an assay. Method parameters should be optimized for specific instrumentation and ADC constructs. The ability to accurately quantify impurities is paramount for ensuring the safety and consistency of these complex biotherapeutics.
References
Application Notes and Protocols for the Use of Deuterated Standards in Antibody-Drug Conjugate (ADC) Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted therapeutics. Their inherent complexity, combining a monoclonal antibody, a cytotoxic payload, and a chemical linker, necessitates rigorous stability testing to ensure safety and efficacy. A critical aspect of this is understanding the stability of the ADC in biological matrices, particularly plasma, where premature release of the potent payload can lead to off-target toxicity.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the quantitative analysis of ADC stability, offering high sensitivity and selectivity. The use of deuterated internal standards in these assays is paramount for achieving accurate and reliable data. Deuterated standards are stable isotope-labeled analogues of the analyte of interest (e.g., the cytotoxic payload) where one or more hydrogen atoms have been replaced by deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly to the analyte during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample processing, leading to highly precise and accurate quantification.
These application notes provide detailed protocols and data presentation guidelines for conducting ADC stability studies using deuterated standards, with a focus on plasma stability and the quantification of released payload.
Core Principles of Using Deuterated Standards in ADC Stability Testing
The fundamental principle behind using a deuterated internal standard is to provide a reliable reference for the quantification of the non-labeled analyte (the released payload). By adding a known concentration of the deuterated standard to the sample at the beginning of the workflow, any variability introduced during sample extraction, processing, and LC-MS analysis will affect both the analyte and the standard equally. The final quantification is based on the ratio of the analyte's mass spectrometry signal to that of the deuterated standard, thus normalizing for any potential inconsistencies.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for ADCs - Quantification of Released Payload using a Deuterated Internal Standard
This protocol describes a general method for assessing the stability of an ADC in plasma from various species by quantifying the amount of released cytotoxic payload over time using LC-MS/MS and a deuterated internal standard.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Deuterated internal standard of the corresponding payload (e.g., MMAE-d8 for an MMAE-containing ADC)
-
Plasma (human, mouse, rat, cynomolgus monkey, etc.), anticoagulated with K2EDTA or sodium heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Protein precipitation plates or solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the payload (analyte) and the deuterated internal standard in a suitable organic solvent (e.g., DMSO or MeOH).
-
Prepare a series of calibration standards by spiking known concentrations of the payload stock solution into control plasma. The concentration range should encompass the expected levels of released payload in the stability study. A typical range might be from 10 pg/mL to 10,000 pg/mL.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in control plasma in the same manner as the calibration standards.
-
-
Plasma Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the ADC into the pre-warmed plasma at a final concentration relevant to therapeutic dosing (e.g., 100 µg/mL).
-
Incubate the samples at 37°C in a controlled environment.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately stop the reaction by adding four volumes of ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration (e.g., 1 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be a linear increase from 5% to 95% mobile phase B over 5 minutes.
-
Set a flow rate of 0.4 mL/min and a column temperature of 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for both the payload and the deuterated internal standard. For example:
-
MMAE: 718.5 -> 686.5 m/z
-
MMAE-d8: 726.5 -> 694.5 m/z
-
-
Optimize instrument parameters such as collision energy, declustering potential, and source temperature.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the released payload in the unknown samples from the calibration curve.
-
Plot the concentration of the released payload versus time to assess the stability of the ADC.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate easy comparison and interpretation.
Table 1: In Vitro Plasma Stability of an MMAE-based ADC in Different Species
| Time (hours) | Human Plasma (ng/mL Released MMAE) | Cynomolgus Monkey Plasma (ng/mL Released MMAE) | Rat Plasma (ng/mL Released MMAE) | Mouse Plasma (ng/mL Released MMAE) |
| 0 | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
| 1 | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| 4 | 1.8 ± 0.3 | 2.5 ± 0.5 | 5.2 ± 0.8 | 7.5 ± 1.1 |
| 8 | 3.5 ± 0.6 | 4.8 ± 0.7 | 9.8 ± 1.5 | 14.2 ± 2.0 |
| 24 | 9.2 ± 1.2 | 12.5 ± 1.8 | 25.1 ± 3.2 | 35.8 ± 4.1 |
| 48 | 15.8 ± 2.1 | 21.3 ± 2.9 | 42.6 ± 5.1 | 58.9 ± 6.3 |
| 72 | 21.5 ± 2.8 | 28.9 ± 3.5 | 57.3 ± 6.8 | 78.4 ± 8.2 |
| 168 | 35.2 ± 4.1 | 45.8 ± 5.2 | 89.1 ± 9.5 | 112.3 ± 11.7 |
Data are presented as mean ± standard deviation (n=3). LLOQ = Lower Limit of Quantification.
Table 2: Impact of Linker Chemistry on ADC Stability in Human Plasma
| Time (hours) | ADC with Valine-Citrulline Linker (% Payload Release) | ADC with Hydrazone Linker (% Payload Release) | ADC with Disulfide Linker (% Payload Release) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 0.1 | 0.5 | 0.8 |
| 4 | 0.3 | 2.1 | 3.5 |
| 8 | 0.6 | 4.5 | 7.2 |
| 24 | 1.5 | 12.8 | 18.9 |
| 48 | 2.8 | 23.5 | 32.1 |
| 72 | 4.1 | 33.1 | 43.8 |
| 168 | 7.5 | 55.2 | 68.4 |
Data are presented as the percentage of the total conjugated payload released over time.
Table 3: LC-MS/MS Method Validation Parameters for Free Payload Quantification
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | Signal-to-noise > 10 | 10 pg/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 8.5% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 10% |
Visualizations
Visual representations of experimental workflows and logical relationships are crucial for clear communication.
Caption: Experimental workflow for ADC plasma stability testing.
Caption: Principle of quantification using a deuterated internal standard.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Maytansinoid Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of maytansinoid impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Maytansinoid Impurities
-
Potential Cause:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. For maytansinoids, which can have basic functional groups, this can lead to peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites on the column. Alternatively, use a mobile phase with a lower pH to ensure the analytes are protonated.
-
Sample Dilution: Dilute the sample to a concentration that is within the linear range of the detector and the loading capacity of the column.
-
Column Selection: Consider using a column with a different stationary phase chemistry, such as one with end-capping to reduce silanol (B1196071) interactions.
-
Issue 2: Low Signal Intensity or Complete Signal Loss for Maytansinoid Impurities
-
Potential Cause:
-
Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683) from biological samples, can suppress the ionization of the target analytes in the mass spectrometer source.
-
Analyte Degradation: Maytansinoids, especially those with free thiol groups like DM1, can be unstable and degrade or form dimers in the sample matrix.
-
Suboptimal Ionization Parameters: The settings on the mass spectrometer's ion source (e.g., temperature, gas flows, voltage) may not be optimal for the maytansinoid impurities.
-
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1]
-
Derivatization: For maytansinoids with free thiol groups (e.g., DM1), pre-treat the sample with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) followed by an alkylating agent such as N-ethylmaleimide (NEM) to stabilize the analyte.[2][3]
-
Optimize MS Conditions: Tune the mass spectrometer specifically for the maytansinoid impurities of interest to ensure optimal ionization and detection.
-
Issue 3: High Background Noise or "Ghost" Peaks in the Chromatogram
-
Potential Cause:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase, reconstitution solvents, or sample preparation reagents can introduce background noise and extraneous peaks.
-
Carryover from Previous Injections: Inadequate cleaning of the autosampler and injection port can lead to carryover of analytes from one run to the next.
-
Leachables from Plasticware: Plasticizers and other compounds can leach from sample vials, pipette tips, and other plastic consumables, causing contamination.
-
-
Solution:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively remove the maytansinoid analytes. A series of washes with different solvent compositions may be necessary.
-
Use High-Quality Consumables: Whenever possible, use glass or certified low-leachable plasticware for sample preparation and analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact maytansinoid impurity analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis. In maytansinoid impurity analysis, particularly from biological matrices like plasma or serum, endogenous substances such as phospholipids are a major cause of matrix effects.
Q2: Which sample preparation technique is best for minimizing matrix effects in maytansinoid analysis?
A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While Protein Precipitation (PPT) is a simple and fast method, it is often the least effective at removing matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects. For maytansinoid analysis from biological fluids, a combination of PPT followed by SPE often provides the best results.
Q3: How can I assess the extent of matrix effects in my assay?
A: A common method is the post-extraction spike experiment. In this approach, a known amount of the analyte is added to a blank matrix extract that has already undergone the sample preparation process. The response of this post-extraction spiked sample is then compared to the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses indicates the degree of ion suppression or enhancement.
Q4: What are some common maytansinoid impurities I should be aware of?
A: Common maytansinoid impurities can arise from the manufacturing process or degradation. These may include isomers, epimers, and degradation products formed through hydrolysis, oxidation, or reactions of the linker chemistry. It is important to consult reference standards and literature for the specific maytansinoid drug conjugate being analyzed to identify potential impurities.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution in mobile phase or SPE).
Protocol 2: Solid-Phase Extraction (SPE) for Maytansinoid Impurity Cleanup
This protocol assumes the use of a reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Equilibration: Pass 1 mL of the equilibration buffer (e.g., water with 0.1% formic acid) through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., the supernatant from PPT, diluted with equilibration buffer) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the maytansinoid impurities with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Protocol 3: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Add a salting-out agent (e.g., magnesium sulfate (B86663) or ammonium (B1175870) acetate) and vortex for another 1-2 minutes to induce phase separation.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins and any undissolved salt.
-
Carefully collect the upper acetonitrile layer, which contains the analytes, for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Phospholipid Removal
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Relative Matrix Effect |
| Protein Precipitation (PPT) | 75 - 90 | < 10 | High |
| Solid-Phase Extraction (SPE) | 85 - 95 | 70 - 85 | Moderate |
| HybridSPE (PPT + SPE) | > 95 | > 95 | Low |
Data is generalized from studies comparing these techniques for small molecule bioanalysis and is representative of the expected performance in maytansinoid impurity analysis. Actual values may vary depending on the specific maytansinoid impurity and matrix.[1]
Visualizations
Caption: General workflow for maytansinoid impurity analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
improving sensitivity for low-level maytansinoid impurity detection
Welcome to the technical support center for the analysis of low-level maytansinoid impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and accuracy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection and quantification of maytansinoid impurities.
Issue 1: Low or No Signal/Sensitivity for Maytansinoid Impurity
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mass Spectrometry (MS) Parameters | Perform compound optimization (tuning) for each specific maytansinoid impurity on your particular LC-MS/MS instrument. Do not rely solely on literature values as instrument variability can significantly impact sensitivity.[1] Optimize parameters such as precursor/product ions, collision energies, and other voltages.[1] |
| Analyte Degradation or Interaction | Maytansinoids with free thiol groups (like DM1) can dimerize or react with other thiol-containing molecules.[2][3] Pre-treat samples with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by a blocking agent such as NEM (N-ethylmaleimide).[2][4] |
| Poor Ionization | Evaluate different ionization modes (positive/negative ESI). For some maytansinoids like DM4, monitoring for sodium adducts in positive ion mode has been shown to improve sensitivity.[4][5] |
| Matrix Effects (Ion Suppression) | Matrix components co-eluting with the analyte can suppress its ionization. Improve sample preparation using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample.[5][6] Modify the chromatographic gradient to better separate the impurity from interfering matrix components.[6] |
| Insufficient Sample Concentration | If the impurity level is below the current limit of detection, consider concentrating the sample. Solid-phase extraction can be used for both cleanup and concentration.[4][5] |
| Low Injection Volume | Increasing the injection volume can boost the signal. However, be cautious as this may lead to peak broadening and reduced chromatographic performance.[6] |
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low MS signal.
Issue 2: Poor Peak Shape (Tailing, Broadening)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Residual silanols on silica-based columns can interact with the analyte. Use a base-deactivated column or add a competing base (e.g., triethylamine, though it can cause ion suppression in MS) to the mobile phase.[6] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. Adjust the pH to ensure the maytansinoid impurity is in a single, stable ionic form.[6] Using volatile additives like formic acid or acetic acid is recommended for MS compatibility.[6][7] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.[6] |
| Column Degradation | Poor peak shape can be a sign of a failing column. Replace the column with a new one of the same type.[6] |
| Extra-Column Volume | Excessive tubing length or use of components with large internal diameters can cause peak broadening. Minimize tubing length and use appropriate connectors for your HPLC/UHPLC system. |
Issue 3: High Baseline Noise or Baseline Drift
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Impurities in the mobile phase can lead to a noisy baseline. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[6] Filter and degas mobile phases before use.[6] |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause baseline disturbances. Purge the pump and detector to remove any trapped air.[6] |
| Contaminated Detector Flow Cell | Contaminants from previous analyses can build up in the flow cell. Flush the system with a strong solvent to clean the flow cell.[6] |
| Mobile Phase Not in Equilibrium | If running a gradient, the baseline may drift. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive analytical technique for detecting low-level maytansinoid impurities? A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of trace-level maytansinoid impurities.[2][5][8] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.[4][9]
Q2: How should I prepare samples containing maytansinoids with a free thiol group, like DM1? A2: Due to the reactive nature of the free thiol group, which can lead to dimerization, it is crucial to pre-treat the sample. A common and effective procedure involves a two-step process: first, reduction of any existing disulfide bonds with an agent like TCEP, followed by blocking the thiol group with an alkylating agent like N-ethylmaleimide (NEM) to form a stable derivative (DM1-NEM) for analysis.[2][4]
Q3: My maytansinoid impurity lacks a strong UV chromophore. How can I improve its detection with HPLC? A3: If LC-MS is not available, and you are limited to HPLC with UV detection, sensitivity can be challenging for compounds with poor chromophores.[10] Consider using a detector with a longer pathlength high-sensitivity flow cell.[11] Alternatively, charged aerosol detection (CAD) is a mass-based detection technique that provides a more uniform response for non-volatile compounds, irrespective of their optical properties, and can be more sensitive than UV detection for certain impurities.[12]
Q4: What type of HPLC column is best suited for maytansinoid analysis? A4: Reversed-phase C18 columns are most commonly used for the separation of maytansinoid impurities.[2][3] Specific examples include C18 columns with particle sizes around 2.6-3 µm for good chromatographic efficiency.[2][3] The choice of column will also depend on the specific maytansinoid and the sample matrix.
Q5: Should I use literature-defined MRM transitions for my maytansinoid analysis? A5: While literature values provide a good starting point, it is critical to optimize MRM transitions on your specific instrument.[1] Instrument-to-instrument variability can lead to shifts in optimal precursor/product ions and collision energies. In-house optimization is essential for achieving the highest sensitivity and ensuring reliable quantification.[1]
Experimental Protocols
Protocol 1: General Sample Preparation for DM1 in a Biological Matrix
This protocol is based on methodologies for stabilizing and extracting DM1.[2][4]
-
Reduction: To a 0.25 mL aliquot of the sample (e.g., human serum), add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to break any disulfide bonds.
-
Blocking: Add N-ethylmaleimide (NEM) to the sample to react with the free thiol group of DM1, forming a stable DM1-NEM conjugate.
-
Protein Precipitation: Add a volume of cold acetonitrile (B52724) to precipitate proteins. Vortex mix and then centrifuge at high speed to pellet the precipitated proteins.
-
Extraction/Cleanup: The resulting supernatant can be further cleaned using Solid Phase Extraction (SPE) on a C18 cartridge to remove salts and other interferences.[2]
-
Final Preparation: Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
General Workflow Diagram
Caption: General workflow for maytansinoid impurity analysis.
Quantitative Data Summary
The following table summarizes performance characteristics from validated LC-MS/MS methods for maytansinoid analysis.
| Analyte | Matrix | Quantitation Range | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Reference |
| DM1 | Human Serum | 0.200 - 200 ng/mL | 0.9 - 4.4% | 2.5 - 5.6% | [2] |
| DM4 | Human Plasma | 0.100 - 50.0 ng/mL | Not Specified | Not Specified | [4] |
| S-methyl-DM4 | Human Plasma | 0.100 - 50.0 ng/mL | Not Specified | Not Specified | [4] |
| Lys-MCC-DM1 | In vitro | 1 - 100 nM | Not Specified | Not Specified | [3] |
| MCC-DM1 | In vitro | 1 - 100 nM | Not Specified | Not Specified | [3] |
References
- 1. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 2. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. scispace.com [scispace.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting peak tailing in HPLC analysis of maytansinoids
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of maytansinoids, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing significant peak tailing with my maytansinoid compound?
A1: Peak tailing in the HPLC analysis of maytansinoids is a common issue, often attributed to secondary interactions between the analyte and the stationary phase. Maytansinoids are known to be basic compounds, and these secondary interactions are frequently caused by the interaction of the basic analyte with acidic residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][2][3] This interaction can lead to a secondary, stronger retention mechanism for a fraction of the analyte molecules, resulting in a tailed peak shape.
Other potential causes for peak tailing that should be investigated include:
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase and exposure of more active silanol sites.
-
Improper Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the basic maytansinoid.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.
-
Extra-column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause band broadening and peak tailing.
Q2: How can I reduce or eliminate peak tailing for my maytansinoid analysis?
A2: A systematic approach to troubleshooting is recommended. Here are the key areas to focus on:
-
Mobile Phase Optimization: This is often the most effective way to address peak tailing for basic compounds like maytansinoids.
-
Lower the pH: Adding a small amount of an acidic modifier to the mobile phase can protonate the silanol groups on the stationary phase, reducing their ability to interact with the basic maytansinoid.[2] Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05% to 0.1% are commonly used.[4]
-
Use a Buffer: Employing a buffer system can help maintain a consistent and optimal pH throughout the analysis, leading to more symmetrical peaks.
-
Increase Ionic Strength: In some cases, increasing the concentration of a buffer salt (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can help to mask the residual silanol groups and improve peak shape.
-
-
Column Selection:
-
Use an End-capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol activity and are a good choice for analyzing basic compounds.
-
Consider a Polar-Embedded or Phenyl Column: These types of columns can offer alternative selectivities and may reduce secondary interactions with basic analytes.
-
-
Method Parameter Adjustments:
-
Reduce Sample Concentration: Dilute your sample to see if the peak shape improves. This can help rule out column overload as the cause of tailing.
-
Check for Extra-column Volume: Ensure that all tubing is as short as possible and that all fittings are secure to minimize dead volume.
-
Q3: What is the ideal mobile phase pH for maytansinoid analysis?
Quantitative Data Summary
The following table summarizes common mobile phase additives and their typical concentrations used to improve peak shape in reversed-phase HPLC.
| Mobile Phase Additive | Typical Concentration Range | Purpose |
| Formic Acid (FA) | 0.05% - 0.2% (v/v) | Acidifies the mobile phase to suppress silanol interactions. |
| Trifluoroacetic Acid (TFA) | 0.02% - 0.1% (v/v) | A strong ion-pairing agent that can significantly improve peak shape for basic compounds. |
| Acetic Acid | 0.1% - 1.0% (v/v) | A weaker acid modifier, useful for less basic compounds or when TFA is too strong. |
| Ammonium Formate | 10 mM - 50 mM | Acts as a buffer and can help to mask silanol activity. |
| Ammonium Acetate | 10 mM - 50 mM | Similar to ammonium formate, provides buffering capacity and can improve peak symmetry. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of a maytansinoid.
-
Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Initial Conditions: Prepare a series of mobile phase A solutions with varying pH values by adjusting with a dilute solution of ammonium hydroxide (B78521) or a suitable buffer. Start with a pH of 2.5 and prepare solutions at pH 3.0, 3.5, 4.0, and 4.5.
-
Gradient Elution: Perform a standard gradient elution for each pH condition (e.g., 20-80% B over 15 minutes).
-
Analysis: Inject the maytansinoid standard at each pH condition and evaluate the peak tailing factor. The tailing factor is a measure of peak asymmetry. A value close to 1.0 indicates a symmetrical peak.
-
Optimization: Identify the pH that provides the most symmetrical peak (lowest tailing factor) without compromising retention and resolution.
Protocol 2: Evaluation of Mobile Phase Additives
This protocol is designed to compare the effectiveness of different mobile phase additives on maytansinoid peak shape.
-
Column: Use the same column as in Protocol 1.
-
Mobile Phase Preparation:
-
Set 1: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Set 2: Mobile Phase A: 0.05% Trifluoroacetic Acid in Water; Mobile Phase B: 0.05% Trifluoroacetic Acid in Acetonitrile.
-
Set 3: Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 in Water; Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions: Use the same gradient profile for each set of mobile phases.
-
Analysis: Inject the maytansinoid standard with each mobile phase set and compare the peak shape (tailing factor), retention time, and resolution from any impurities.
-
Selection: Choose the mobile phase additive that provides the best overall chromatographic performance.
Visualizations
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.
References
optimization of conjugation process to minimize DM4 impurity formation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of antibody-drug conjugate (ADC) conjugation processes, with a focus on minimizing the formation of DM4-related impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the ADC conjugation process.
Q1: I am observing a high level of unconjugated DM4-linker or free DM4 in my final purified ADC. What are the potential causes and solutions?
Potential Causes:
-
Incomplete Conjugation Reaction: The reaction may not have gone to completion, leaving an excess of unreacted DM4-linker.
-
Inefficient Purification: The purification method, typically Ultrafiltration/Diafiltration (UF/DF), may not be optimized to completely remove small molecule impurities.[1]
-
Linker Instability: The linker connecting DM4 to the antibody might be unstable under the conjugation or storage conditions, leading to the release of the payload. First-generation linkers were known to have stability issues.[2]
-
Hydrolysis of the Linker-Payload: The DM4-linker itself may be susceptible to hydrolysis during the process, generating free DM4 before it has a chance to conjugate.
Solutions:
-
Optimize Reaction Conditions:
-
Molar Ratio: Ensure the molar equivalent of the DM4-linker to the antibody is optimized. While an excess is often used to drive the reaction, a very large excess can complicate purification.[1][3]
-
Reaction Time & Temperature: Systematically evaluate the reaction kinetics to ensure it reaches completion. Low temperatures may slow the reaction but can also reduce degradation.[3]
-
pH Control: Maintain the optimal pH for the specific conjugation chemistry (e.g., for cysteine-based conjugation via maleimide, a pH of ~6.5-7.5 is common) to ensure efficient reaction and minimize side reactions.
-
-
Enhance Purification Efficiency:
-
UF/DF Optimization: Increase the number of diavolumes during the UF/DF step to improve the clearance of small molecules.[1]
-
Alternative Chromatography: Consider using Size Exclusion Chromatography (SEC) as a polishing step to remove residual small molecules.
-
-
Evaluate Linker-Payload Stability:
-
Conduct forced degradation studies on the DM4-linker intermediate under various pH and temperature conditions to understand its stability profile. This can help identify process conditions that minimize degradation.[4]
-
Q2: My HIC or RP-HPLC analysis shows significant peak broadening or multiple unexpected peaks, suggesting a heterogeneous product. What are the sources of this heterogeneity?
Potential Causes:
-
Conjugatable Impurities: Impurities present in the DM4-linker starting material that contain a reactive handle (e.g., maleimide) can also conjugate to the antibody, creating different ADC species that are difficult to separate from the main product.[5][6]
-
Positional Isomers: For lysine-based conjugation, the linker can attach to multiple different lysine (B10760008) residues on the antibody surface, creating a highly heterogeneous mixture. For cysteine-based conjugation, if more than the intended number of disulfide bonds are reduced, conjugation can occur at various sites, leading to different isomers.[6]
-
Formation of Odd-DAR Species: In cysteine-based conjugation, incomplete reduction or re-oxidation of disulfide bonds can lead to the formation of species with an odd number of drug molecules (e.g., DAR1, DAR3), contributing to heterogeneity.[6]
-
Aggregation: High drug-to-antibody ratios (DAR) can increase the hydrophobicity of the ADC, leading to aggregation, which may appear as early-eluting or broadened peaks in SEC or late-eluting peaks in HIC.[7]
Solutions:
-
Characterize the Drug-Linker:
-
Thoroughly analyze the purity of the incoming DM4-linker raw material using methods like LC-MS to identify and quantify any potential conjugatable impurities.[5]
-
Implement a "surrogate conjugation" study, where the drug-linker mixture is reacted with a small molecule thiol (like N-acetylcysteine) to identify which impurities are reactive.[6]
-
-
Refine Conjugation Strategy:
-
Site-Specific Conjugation: Whenever possible, employ site-specific conjugation technologies to create a more homogeneous product with a precisely controlled DAR and defined attachment sites.[8]
-
Control Reduction Step: For cysteine-based methods, carefully optimize the concentration of the reducing agent (e.g., TCEP) and reaction time to ensure selective and complete reduction of only the intended disulfide bonds.
-
-
Optimize Formulation:
-
Screen different buffer conditions (pH, excipients) post-conjugation to find a formulation that minimizes aggregation and maintains the stability of the ADC.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities related to the DM4 payload in ADC manufacturing?
Impurities in ADC production are broadly classified as either process-related or product-related.
-
Process-Related Impurities: These are substances introduced or generated during the manufacturing process. For DM4, this category primarily includes:
-
Free DM4-linker: The unreacted drug-linker intermediate.
-
Quenched DM4-linker: Drug-linker that has reacted with a quenching agent added to stop the conjugation reaction.
-
Degradation Products: Small molecules resulting from the breakdown of the DM4-linker.[1]
-
Residual Solvents: Organic solvents (e.g., DMSO, DMA) used to dissolve the hydrophobic DM4-linker must be removed to acceptable levels.[3][4]
-
-
Product-Related Impurities: These are molecules that are structurally similar to the desired ADC product but have different properties.
-
Conjugated Impurities: An impurity from the drug-linker starting material that has been successfully conjugated to the antibody. Detecting these is technically challenging.[5]
-
Aggregates and Fragments: High molecular weight species (dimers, multimers) or low molecular weight fragments of the ADC.[3]
-
Incorrect DAR Species: ADCs with a drug-to-antibody ratio that is higher or lower than the target value.
-
Q2: What is the general regulatory perspective on controlling small molecule impurities like free DM4?
While there are no specific guidelines solely for ADCs, the principles from ICH Q3A (Impurities in New Drug Substances), Q3B (Impurities in New Drug Products), and Q6B (Specifications for Biotechnological Products) are applied.[1][9] The key elements of a control strategy include:
-
Control at the Source: The most effective strategy is to control impurities in the starting materials. Conjugatable impurities, in particular, should be strictly limited in the drug-linker intermediate, as they are very difficult to remove after they have attached to the antibody.[5][6]
-
Demonstrated Clearance: For non-conjugatable process-related impurities (e.g., free DM4-linker, residual solvents), the manufacturing process, especially the purification steps (like UF/DF), must be shown to effectively remove them to safe and acceptable levels.[1]
-
Risk-Based Assessment: The level of risk depends on the impurity's toxicity. Since DM4 is a highly potent cytotoxic agent, its presence as a free molecule impurity is of special concern. A thorough risk assessment is required to justify acceptance criteria.[1] A threshold of 0.15% for free drug-related impurities is considered acceptable if the impurity is not "unusually potent".[5]
Q3: Which analytical methods are crucial for the detection and quantification of DM4-related impurities?
A combination of orthogonal analytical methods is necessary to fully characterize an ADC and its impurities.[4][10]
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. It can also reveal heterogeneity caused by conjugated impurities or positional isomers.[8]
-
Reversed-Phase Liquid Chromatography (RP-LC / RP-HPLC): Often coupled with mass spectrometry (LC-MS), RP-LC is used to quantify the amount of free DM4-linker and other small molecule impurities in the final product. It can also be used to analyze the ADC under denaturing conditions.[8][10]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify product-related impurities such as aggregates (high molecular weight species) and fragments.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, whether on the intact, reduced, or fragmented ADC, is essential for confirming the identity of the product and characterizing impurities.[10]
Data and Protocols
Process Parameter Impact on Impurity Formation
The following table summarizes the potential impact of key process parameters on common impurities. This is an illustrative guide; optimal conditions must be determined empirically for each specific ADC.
| Parameter | Potential Impact of Non-Optimal Condition | Recommended Action |
| pH | Sub-optimal pH can lead to slow/incomplete conjugation (high free linker) or linker/payload degradation. | Perform a pH scouting study (e.g., 6.0 - 8.0) to find the optimal balance of reaction efficiency and stability. |
| Temperature | High temperatures can accelerate the reaction but may also increase degradation of the linker or ADC. | Evaluate a range of temperatures (e.g., 4°C to 25°C) to optimize reaction rate while minimizing impurity formation. |
| Molar Ratio of Linker | Too low: Incomplete conjugation, low DAR. Too high: Increased cost, higher levels of residual free linker, potential for aggregation. | Titrate the molar equivalents of the DM4-linker to find the lowest ratio that achieves the target DAR in a reasonable timeframe. |
| Organic Co-solvent % | High concentrations of solvents like DMSO can impact antibody stability, potentially leading to aggregation. | Use the minimum amount of co-solvent required to keep the DM4-linker in solution and screen for antibody compatibility. |
General Protocol for Cysteine-Based Conjugation and Purification
This protocol outlines a typical workflow for conjugating a DM4-linker to a monoclonal antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., 50 mM borate (B1201080) buffer, 2 mM EDTA, pH 7.5).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Reduction Step:
-
Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A molar excess of 2-3 equivalents per antibody is a common starting point.
-
Incubate at a controlled temperature (e.g., 37°C) for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Step:
-
Prepare the DM4-linker stock solution in an appropriate organic solvent (e.g., DMSO).
-
Add the DM4-linker solution to the reduced antibody mixture. A molar excess of 1.5-2.0 equivalents per available thiol is a typical starting point.
-
Incubate at a controlled temperature (e.g., 15-25°C) for 1-3 hours. The reaction should be performed in the dark to protect light-sensitive components.
-
-
Quenching Step (Optional but Recommended):
-
Add a quenching agent, such as N-acetylcysteine, in molar excess to the initial linker amount to react with any remaining unreacted DM4-linker.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the crude ADC mixture using an Ultrafiltration/Diafiltration (UF/DF) system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).
-
Diafilter against at least 10 diavolumes of the final formulation buffer to remove free DM4-linker, quenching agent, and residual solvents.
-
Concentrate the final ADC to the target concentration.
-
-
Analysis:
-
Analyze the purified ADC for DAR (HIC), aggregation (SEC), and residual free payload (RP-HPLC).
-
Visual Guides
ADC Conjugation and Impurity Removal Workflow
Caption: Workflow for ADC conjugation showing key process steps and points of impurity introduction and removal.
Impurity Control Strategy Decision Tree
Caption: Decision tree for developing a control strategy for impurities encountered during ADC manufacturing.
Classification of Common ADC-Related Impurities
Caption: Diagram illustrating the main product-related and process-related impurities surrounding the target ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. mycenax.com [mycenax.com]
- 4. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 5. casss.org [casss.org]
- 6. casss.org [casss.org]
- 7. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
addressing stability issues of maytansinoid ADCs during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during the analysis of maytansinoid antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for maytansinoid ADCs during analytical characterization?
A1: Maytansinoid ADCs are complex molecules, and their stability can be compromised during analytical procedures. The primary concerns include:
-
Deconjugation: The premature cleavage of the maytansinoid payload from the antibody. This is particularly relevant for ADCs with cleavable linkers (e.g., disulfide linkers) but can also occur to a lesser extent with non-cleavable linkers under certain conditions.[1]
-
Aggregation: The formation of high-molecular-weight species, which can be induced by the hydrophobic nature of the maytansinoid drug and the conjugation process itself. Aggregation can affect the ADC's efficacy and immunogenicity.[2][3]
-
Degradation of the Maytansinoid Payload: The chemical modification of the maytansinoid drug, which can lead to a loss of cytotoxicity.
-
Modification of the Antibody: Changes to the monoclonal antibody, such as oxidation or fragmentation, can impact its binding affinity and overall function.[4]
Q2: How does the linker chemistry affect the stability of maytansinoid ADCs?
A2: The linker connecting the maytansinoid payload to the antibody plays a crucial role in the ADC's stability and mechanism of action.
-
Disulfide Linkers: These are designed to be cleaved inside the target cell where the reducing environment is high. However, they can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
-
Thioether Linkers (non-cleavable): These linkers, such as the one used in Trastuzumab emtansine (T-DM1), are generally more stable in circulation.[5] The release of the cytotoxic payload relies on the degradation of the antibody backbone within the lysosome of the target cell.[5] While more stable, some loss of the maytansinoid can still occur.[1]
Q3: What are the key analytical techniques for assessing the stability of maytansinoid ADCs?
A3: A panel of orthogonal analytical methods is essential to comprehensively evaluate the stability of maytansinoid ADCs. Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) distribution and detecting changes in the ADC's hydrophobicity, which can be indicative of deconjugation or aggregation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the integrity of the ADC and to quantify the free maytansinoid drug.
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates and fragments of the ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a critical tool for identifying and quantifying various ADC species, including different drug-loaded forms, metabolites, and degradation products. It provides detailed information on the sites of conjugation and the nature of modifications.[6][7]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC) Analysis
Issue: Poor peak resolution or unexpected peak shapes.
-
Possible Cause: Inappropriate mobile phase conditions or column selection.
-
Troubleshooting Steps:
-
Optimize Salt Concentration: The salt concentration in the mobile phase is a critical parameter in HIC. Adjust the starting and ending salt concentrations of the gradient to improve separation.
-
Change Salt Type: Different salts (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) can provide different selectivities.
-
Adjust pH: The pH of the mobile phase can influence the hydrophobic interactions. A pH scan can help to optimize resolution.
-
Evaluate Different HIC Columns: Columns with different hydrophobic ligands can offer alternative selectivities.
-
Issue: Drifting baseline.
-
Possible Cause: Use of impure salts in the mobile phase.
-
Troubleshooting Steps:
-
Use High-Purity Salts: Ensure that the salts used for the mobile phase are of high purity to minimize baseline drift.
-
Blank Subtraction: Utilize software features to subtract the baseline drift from a blank injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Issue: Low signal intensity or poor ionization of the ADC.
-
Possible Cause: Inefficient desolvation or ionization of the large ADC molecule.
-
Troubleshooting Steps:
-
Optimize MS Source Parameters: Adjust the capillary temperature, sheath gas, and auxiliary gas flow rates to enhance desolvation and ionization.
-
Mobile Phase Additives: The addition of a small amount of organic acid (e.g., formic acid) can improve ionization efficiency.
-
Deglycosylation: For intact mass analysis, enzymatic removal of N-linked glycans can simplify the mass spectrum and improve signal intensity.
-
Issue: In-source fragmentation or degradation.
-
Possible Cause: High source temperatures or energetic collisions in the ion source.
-
Troubleshooting Steps:
-
Reduce Source Temperature: Lower the capillary and vaporizer temperatures to minimize thermal degradation.
-
Optimize Cone Voltage/Fragmentor Voltage: Reduce the voltage to minimize in-source collision-induced dissociation.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize In-Vitro Degradation
This protocol is designed to minimize the artificial degradation of maytansinoid ADCs during sample preparation.
-
Collection and Handling:
-
Collect samples (e.g., plasma, cell lysates) and immediately place them on ice to slow down enzymatic activity.
-
Use protease inhibitors in the collection buffers if proteolytic degradation is a concern.
-
-
Stabilization of Thiol-Reactive Payloads:
-
For maytansinoids with free thiol groups (e.g., DM1), add a capping agent like N-ethylmaleimide (NEM) to the sample to prevent disulfide exchange reactions.
-
-
Protein Precipitation:
-
For the analysis of free maytansinoid, perform protein precipitation with cold acetonitrile (B52724) (ACN) (e.g., 3 volumes of ACN to 1 volume of sample).
-
Vortex briefly and incubate at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant for LC-MS analysis of the free drug.
-
-
Immuno-affinity Capture for Intact ADC Analysis:
-
For the analysis of the intact ADC from a complex matrix, use immuno-affinity capture with beads coated with an anti-human IgG antibody to isolate the ADC.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ADC under conditions that will not cause significant degradation (e.g., low pH, followed by immediate neutralization).
-
Protocol 2: Generic HIC Method for DAR and Stability Monitoring
This protocol provides a starting point for the HIC analysis of maytansinoid ADCs.
-
Column: A HIC column suitable for antibody separations (e.g., Butyl, Phenyl).
-
Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-55 min: 0% B
-
-
Detection: UV at 280 nm.
Quantitative Data Summary
Table 1: Stability of a Site-Specific Maytansinoid ADC (Trastuzumab-AJICAP-maytansinoid) vs. T-DM1 after 4 Weeks of Storage. [2]
| Storage Temperature (°C) | Trastuzumab-AJICAP-maytansinoid (% Aggregation) | T-DM1 (% Aggregation) |
| -80 | < 1% | < 1% |
| -20 | < 1% | < 1% |
| 4 | < 1% | ~2% |
| 25 | ~2% | ~10% |
| 37 | ~5% | >20% |
Visualizations
Caption: Workflow for the stability analysis of maytansinoid ADCs.
Caption: Potential degradation pathways of maytansinoid ADCs.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. sciex.com [sciex.com]
resolving co-eluting impurities in maytansinoid chromatographic methods
Welcome to the technical support center for resolving co-eluting impurities in maytansinoid chromatographic methods. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the chromatographic analysis of maytansinoids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are common co-eluting impurities in maytansinoid analysis?
A1: Maytansinoids are structurally complex, leading to a variety of potential impurities that can co-elute with the main analyte. These impurities can arise from the manufacturing process, degradation, or metabolism. Common types of impurities include:
-
Stereoisomers: Epimers at chiral centers (e.g., C-9 or C-10) are common process-related impurities and are notoriously difficult to separate due to their similar physicochemical properties.
-
Degradation Products: Maytansinoids can degrade under various conditions. A major degradation pathway is the hydrolysis of the C-3 ester side chain, resulting in the formation of maysine.[1][2]
-
Metabolites: In biological matrices, maytansinoids can be metabolized. For example, Ravtansine (DM4) can be metabolized to S-methyl-DM4.
-
Structurally Related Impurities: Synthesis intermediates or byproducts with minor structural modifications can also be present and may have similar retention times.
Q2: I'm observing a shoulder on my main maytansinoid peak. What is the likely cause?
A2: A shoulder on the main peak is a strong indicator of a co-eluting impurity. Given the complexity of maytansinoid chemistry, this could be a stereoisomer, a degradation product, or a closely related synthetic intermediate. To confirm co-elution, it is recommended to use a peak purity analysis function if you have a diode array detector (DAD) or a mass spectrometer (MS) detector.[3] A non-uniform spectral profile across the peak suggests the presence of an impurity.
Q3: What is a good starting point for an HPLC method to analyze maytansinoids?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common starting point for maytansinoid analysis. A typical setup would include:
-
Column: A C18 column is a versatile choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape and reduce viscosity.
-
Detection: UV detection at a wavelength where the maytansinoid has significant absorbance (e.g., 254 nm).
This initial method will likely require optimization to resolve any co-eluting impurities.
Q4: My maytansinoid and a known impurity are co-eluting. What is the first step to improve separation?
A4: The first step is to systematically modify the mobile phase composition. Small changes can have a significant impact on selectivity.
-
Adjust the Organic Modifier Ratio: A good starting point is to decrease the percentage of the organic solvent in the mobile phase. This will generally increase retention times and may provide better resolution.
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Mobile Phase pH: Maytansinoids and their impurities may have ionizable groups. Modifying the pH of the mobile phase can change their ionization state and, consequently, their retention behavior.[2][4][5] It is advisable to work within the stable pH range of your column.
Troubleshooting Guides
Scenario 1: A Known Impurity is Co-eluting with the Main Analyte
If you have identified a known impurity that is not adequately resolved from your maytansinoid of interest, follow these steps to optimize your separation.
Troubleshooting Workflow for Known Co-eluting Impurity
Caption: A logical workflow for resolving a known co-eluting impurity.
Quantitative Data Summary: Mobile Phase Optimization
The following table provides an example of how changing the mobile phase can impact the separation of a maytansinoid (Analyte A) and a co-eluting impurity (Analyte B).
| Condition ID | Mobile Phase Composition (A: Water + 0.1% FA, B: Acetonitrile) | Gradient | Retention Time (min) - Analyte A | Retention Time (min) - Analyte B | Resolution (Rs) |
| 1 | A/B | 50-95% B in 15 min | 8.52 | 8.52 | 0.00 |
| 2 | A/B | 50-95% B in 30 min (shallower gradient) | 12.34 | 12.58 | 1.35 |
| 3 | A: Water + 0.1% FA, B: Methanol | 60-95% B in 30 min | 14.11 | 13.85 | 1.62 |
| 4 | A: 10mM Ammonium Acetate pH 5.0, B: ACN | 50-95% B in 30 min | 11.56 | 12.01 | 2.10 |
Scenario 2: An Unknown Peak is Co-eluting with the Main Analyte
When the identity of the co-eluting peak is unknown, a forced degradation study can be a valuable tool to generate potential degradation products and assess the stability-indicating nature of your method.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for identifying an unknown co-eluting peak via a forced degradation study.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for the Analysis of Ravtansine (DM4) and its Metabolite S-methyl-DM4
This protocol is adapted from a validated method for the determination of DM4 and its metabolite S-Me-DM4.[1]
-
Instrumentation: HPLC with DAD or UV detector.
-
Column: GraceSmart RP18 (or equivalent C18 column), thermostated at 40°C.
-
Mobile Phase: Isocratic elution with a mixture of milliQ water and methanol (25:75, v/v), both acidified with 0.1% v/v formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: 254 nm.
Expected Results:
| Analyte | Retention Time (min) |
| DM4 | 5.6 ± 0.5 |
| S-Me-DM4 | 9.2 ± 1.2 |
This method demonstrated complete resolution of DM4 and S-Me-DM4.[1]
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on a maytansinoid sample.
-
Sample Preparation: Prepare a stock solution of the maytansinoid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid maytansinoid to 105°C for 24 hours. Dissolve in the stock solution solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Analyze all stressed samples, along with a control (unstressed) sample, using your HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks and changes in the main peak area. Use a mass spectrometer to obtain mass information on the degradation products to aid in their identification.
References
Technical Support Center: Impact of Linker Chemistry on Maytansinoid Impurity Profiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker chemistry on the impurity profiles of maytansinoid antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used for maytansinoid ADCs, and how do they differ?
A1: Maytansinoid ADCs primarily utilize two main classes of linkers: cleavable and non-cleavable.
-
Non-cleavable linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond. The cytotoxic payload is released only after the complete proteolytic degradation of the antibody within the lysosome. This results in the formation of an amino acid-linker-drug complex, such as lysine-SMCC-DM1, as the primary catabolite.[1]
-
Cleavable linkers are designed to release the payload under specific physiological conditions. A common type used with maytansinoids is the disulfide linker (e.g., SPDB), which is cleaved in the reducing environment of the cell.[2][3] The stability of disulfide linkers can be modulated by introducing steric hindrance, for example, by adding methyl groups near the disulfide bond to increase plasma stability.[2]
Q2: How does the hydrophobicity of a linker affect the properties of a maytansinoid ADC?
A2: Linker hydrophobicity is a critical parameter influencing several ADC properties.
-
Aggregation: Highly hydrophobic payloads and linkers can lead to ADC aggregation, which can negatively impact manufacturing, stability, and in vivo performance.[4][5]
-
Drug-to-Antibody Ratio (DAR): Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, can enable higher DARs without causing aggregation or loss of affinity.[6][7]
-
Pharmacokinetics: Increased hydrophobicity can lead to faster clearance of the ADC from circulation.[8]
Q3: What are the common impurities associated with maytansinoid ADCs and their linkers?
A3: Common impurities include:
-
Free Maytansinoid Drug (e.g., DM1, DM4): Unconjugated payload that can arise from inefficient conjugation or degradation of the ADC.[9]
-
Aggregates: High molecular weight species formed due to the hydrophobicity of the drug-linker, which can affect efficacy and safety.[4][10]
-
Drug-Linker Degradation Products:
-
Process-Related Impurities: Residual solvents, reagents, and by-products from the conjugation process.
Q4: How can I control the heterogeneity of my maytansinoid ADC during production?
A4: ADC heterogeneity, particularly a variable Drug-to-Antibody Ratio (DAR), is a common challenge.[14][15] Strategies to control this include:
-
Optimizing Conjugation Chemistry: Precisely controlling the molar ratio of the linker-drug to the antibody and reaction conditions (pH, temperature, time) can help achieve a more consistent average DAR.[16]
-
Site-Specific Conjugation: This advanced technique allows for conjugation at specific, engineered sites on the antibody, resulting in a more homogeneous ADC product with a defined DAR.[17]
-
Purification: Techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate and isolate ADC species with different DARs.[18]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: High Levels of Free Maytansinoid Drug in the Final ADC Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Conjugation Reaction | 1. Optimize Reaction Conditions: Ensure the pH of the conjugation buffer is optimal for the specific linker chemistry (e.g., pH 7-8 for NHS ester reactions).[16]2. Verify Reagent Quality: Confirm the activity and purity of the maytansinoid-linker and the antibody.3. Increase Molar Excess: Consider increasing the molar excess of the maytansinoid-linker, but monitor for potential aggregation. |
| Linker Instability/Cleavage During Processing | 1. Evaluate Buffer Conditions: Ensure purification and storage buffers are at a pH and ionic strength that maintain linker stability.2. Minimize Exposure to Reducing Agents: For disulfide linkers, avoid even trace amounts of reducing agents during purification and storage.3. Assess Linker Choice: If linker instability persists, consider a more stable linker, such as a non-cleavable one or a sterically hindered disulfide linker.[2] |
| Inadequate Purification | 1. Optimize Purification Method: Use a purification method with sufficient resolution to separate the ADC from the smaller free drug, such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).2. Increase Wash Steps: If using methods like centrifugal ultrafiltration, increase the number of wash cycles to ensure complete removal of small molecule impurities.[16] |
Issue 2: Significant Aggregation of the Maytansinoid ADC
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of the Drug-Linker | 1. Incorporate Hydrophilic Linkers: Utilize linkers containing PEG or charged groups to increase the overall hydrophilicity of the ADC.[6][7]2. Reduce DAR: A lower Drug-to-Antibody Ratio can decrease the overall hydrophobicity and reduce the tendency for aggregation. |
| Unfavorable Buffer Conditions | 1. Optimize Formulation: Screen different buffer formulations (pH, ionic strength, excipients) to identify conditions that enhance the stability and solubility of the ADC.[4]2. Avoid Isoelectric Point: Ensure the pH of the buffer is not at or near the isoelectric point of the antibody, where solubility is minimal.[4] |
| Presence of Organic Solvents | 1. Minimize Organic Co-solvents: Reduce the percentage of organic co-solvents (e.g., DMA) used to dissolve the drug-linker during the conjugation reaction. The use of more hydrophilic linkers can facilitate this.[17]2. Efficient Removal of Solvents: Ensure the purification process effectively removes all residual organic solvents. |
Data Presentation
Table 1: Comparison of Hydrophobicity for Different Drug-Linkers
| Drug-Linker | Calculated AlogP | RP-HPLC Retention Time (min) | Reference |
| MCC-maytansinoid | 3.76 | 5.5 | [6] |
| MC-VC-PAB-MMAE | 4.79 | 11.5 | [6] |
This table illustrates how different drug-linker combinations exhibit varying levels of hydrophobicity, which can be a key factor in ADC aggregation and clearance.
Table 2: Impact of Linker Chemistry on Maytansinoid ADC Properties
| Linker Type | Key Characteristics | Common Impurities/Metabolites | Impact on ADC Performance |
| SMCC (Non-cleavable) | Stable thioether bond; payload released after antibody degradation. | Lysine-SMCC-DM1 | Lower plasma clearance, potentially less bystander effect.[1] |
| SPDB (Disulfide, Cleavable) | Cleaved in the reducing intracellular environment. | Free DM4, S-methyl-DM4 | Faster plasma clearance, potential for bystander killing.[1][19] |
| PEGylated (Hydrophilic) | Increased hydrophilicity. | Dependent on the core linker structure. | Allows for higher DAR, can reduce aggregation and potentially overcome multidrug resistance.[1][6] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for determining the DAR of a maytansinoid ADC.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 5% Isopropanol.
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR=0, DAR=2, DAR=4, etc.). The unconjugated antibody (DAR=0) will elute first, followed by species with increasing hydrophobicity (and thus higher DAR).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
Protocol 2: Analysis of Free Maytansinoid Impurities by Reversed-Phase HPLC (RP-HPLC)
This protocol is for the detection and quantification of free maytansinoid drug in a purified ADC sample.[3][9]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the ADC sample (direct injection without prior extraction can be effective).[3]
-
Elute the free drug using a gradient of increasing Mobile Phase B. The large ADC molecule will typically elute in the void volume or early in the gradient, while the smaller, more hydrophobic free drug will be retained and elute later.
-
Monitor the elution at a wavelength appropriate for the maytansinoid (e.g., 252 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the free maytansinoid drug.
-
Quantify the amount of free drug in the ADC sample by comparing its peak area to the standard curve.
-
Protocol 3: Identification of Maytansinoid ADC Catabolites by LC-MS/MS
This protocol provides a general workflow for identifying catabolites like Lys-MCC-DM1 in in vitro or in vivo samples.[11][20]
-
Sample Preparation:
-
For serum or plasma samples, perform protein precipitation using acetonitrile.
-
For maytansinoids with free thiol groups, a reduction and alkylation step (e.g., with TCEP and N-ethylmaleimide) may be necessary to prevent dimerization.
-
-
Instrumentation and Columns:
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
C8 or C18 reversed-phase column.
-
-
LC Method:
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
The gradient should be optimized to separate the different catabolites.
-
-
MS/MS Method:
-
Operate the mass spectrometer in positive ion mode.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for the expected catabolites.
-
For unknown metabolite identification, use a high-resolution instrument to obtain accurate mass measurements of the parent and fragment ions.
-
-
Data Analysis:
-
Identify catabolites by comparing their retention times and mass spectra to those of synthesized standards.
-
For unknown metabolites, use the accurate mass data to propose elemental compositions and elucidate structures based on fragmentation patterns.
-
Visualizations
Caption: Workflow for maytansinoid ADC conjugation, purification, and impurity analysis.
Caption: Impact of linker properties on the maytansinoid ADC impurity profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ricerca.unich.it [ricerca.unich.it]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression in ESI-MS for maytansinoid quantification
Welcome to the technical support center for minimizing ion suppression in ESI-MS for maytansinoid quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for maytansinoid quantification?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, in this case, maytansinoids like DM1 or DM4, in the electrospray ionization (ESI) source of a mass spectrometer.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, underestimation of the true concentration, and decreased assay sensitivity.[1] Given the potent nature of maytansinoids as antibody-drug conjugate (ADC) payloads, accurate quantification at low concentrations is critical for pharmacokinetic studies and ensuring patient safety.[2][3]
Q2: What are the primary causes of ion suppression in biological samples for maytansinoid analysis?
A2: The main sources of ion suppression in biological matrices like plasma or serum are endogenous components present in high concentrations. These include:
-
Phospholipids (B1166683): As major components of cell membranes, phospholipids are a significant cause of ion suppression in plasma samples.[4]
-
Proteins: Abundant proteins in plasma can interfere with ionization and also lead to contamination of the LC-MS system.
-
Salts and other small molecules: These can also disrupt the ESI process.
Q3: How can I detect and assess the magnitude of ion suppression in my maytansinoid assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion (Qualitative): This technique involves infusing a constant flow of a maytansinoid standard solution into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of the maytansinoid indicates the presence of co-eluting components causing ion suppression.
-
Post-Extraction Spike (Quantitative): This method quantifies the matrix factor (MF). It involves comparing the peak area of a maytansinoid standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a clean solvent. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What are the best practices for sample preparation to minimize ion suppression for maytansinoids?
A4: More rigorous sample cleanup is one of the most effective ways to reduce matrix effects.[2] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering components like phospholipids, making it more prone to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the maytansinoid into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that can provide the cleanest extracts, significantly minimizing ion suppression. It is often the preferred method for sensitive bioanalysis of maytansinoids.[4][5][6]
Q5: How critical is the choice of an internal standard for maytansinoid quantification?
A5: The use of an appropriate internal standard (IS) is crucial for accurate and precise quantification, as it compensates for variability during sample preparation and for matrix effects.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., [13C4]IOA-289 for IOA-289).[8] A SIL-IS has nearly identical chemical and physical properties to the maytansinoid, ensuring it co-elutes and experiences the same degree of ion suppression.[7] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.[2] A post-column infused internal standard (PCI-IS) strategy has also been shown to effectively normalize matrix effects for ADC payloads when a SIL-IS is unavailable.[2]
Q6: Can changing the ionization source help reduce ion suppression for maytansinoids?
A6: Yes, switching the ionization source can be an effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[9][10][11][12] This is because APCI ionizes the analyte in the gas phase, making it less affected by the properties of the liquid droplets where matrix components can interfere in ESI.[9][12] For maytansinoids, which are relatively small and thermally stable molecules, APCI could be a viable alternative if significant ion suppression is observed with ESI.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS quantification of maytansinoids.
Problem 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from Protein Precipitation to SPE) to remove more interferences.[2] 2. Modify Chromatography: Adjust the mobile phase gradient or use a different analytical column to achieve better separation of the maytansinoid from the suppression zone. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Suboptimal MS Parameters | 1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize Source Parameters: Adjust ESI source parameters such as spray voltage, gas flow, and temperature to maximize the maytansinoid signal. |
| Analyte Instability | 1. Sample Handling: Maytansinoids like DM1 contain a free thiol group and can be unstable. Consider pre-treating samples with a reducing agent and a blocking agent (e.g., TCEP followed by NEM) to prevent dimerization or reaction with other thiols.[4][5] |
Problem 2: Poor Reproducibility and Precision
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for variable ion suppression between samples.[7] 2. Improve Sample Cleanup: More consistent and thorough sample preparation (e.g., automated SPE) can reduce variability in matrix effects. |
| Carryover | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently. Use of automated liquid handlers can improve reproducibility. |
Problem 3: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Matrix Effects at High Concentrations | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects across the concentration range. |
| Detector Saturation | 1. Dilute High-Concentration Samples: If the upper end of the curve is flattening, dilute the high-concentration standards and samples to bring them within the linear range of the detector. |
| Inappropriate Internal Standard Concentration | 1. Optimize IS Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. |
Experimental Protocols
Protocol: Quantification of DM4 and its Metabolite S-methyl-DM4 in Human Plasma
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of unconjugated DM4 and its metabolite S-methyl-DM4 in human plasma.[6][13]
1. Sample Preparation:
-
A workflow combining protein precipitation, reduction, and solid-phase extraction is employed.
-
This multi-step process is designed to remove antibody-maytansinoid conjugates, release DM4 from endogenous conjugates, and generate a clean sample extract for analysis.[6][13]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A suitable reversed-phase column (e.g., C18) is used with a gradient elution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple-reaction monitoring (MRM) mode with positive electrospray ionization.
-
Ion Transitions: Sodium adduct species of both analytes are selected for MRM to enhance sensitivity.[6][13]
3. Method Validation:
-
The method should be fully validated according to regulatory guidelines.
-
Key validation parameters and typical performance are summarized in the table below.
| Parameter | DM4 | S-methyl-DM4 |
| Dynamic Range | 0.100–50.0 ng/mL | 0.100–50.0 ng/mL |
| LLOQ | 0.100 ng/mL | 0.100 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Data adapted from a validated method for DM4 and S-methyl-DM4 in human plasma.[6]
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerilliant.com [cerilliant.com]
- 8. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microsaic.com [microsaic.com]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. tandfonline.com [tandfonline.com]
best practices for handling and storage of deuterated maytansinoid standards
Technical Support Center: Deuterated Maytansinoid Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuterated maytansinoid standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated maytansinoid standards?
A1: Proper storage is critical to maintain the isotopic and chemical purity of deuterated maytansinoid standards. As highly potent cytotoxic compounds, they must be handled with extreme care in appropriate facilities. For long-term stability, lyophilized powders should be stored at ultra-cold temperatures, ranging from -80°C to -20°C.[1][2] Once reconstituted in a suitable solvent, stock solutions should also be stored at -20°C or below for long-term stability (months to a year or more).[3] For short-term storage (weeks to months), 2-8°C may be acceptable, but refer to the manufacturer's certificate of analysis for specific recommendations.[3] All standards, whether in solid or solution form, should be protected from light and moisture.[3][4][5]
Q2: How does moisture affect deuterated maytansinoid standards?
A2: Moisture can compromise the isotopic purity of deuterated standards through hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen from water.[4] To minimize moisture contamination, it is crucial to handle the standards in a dry atmosphere, such as under dry nitrogen or argon, and use thoroughly dried glassware.[4] When removing the standard from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.[4]
Q3: What type of solvent should be used for reconstituting deuterated maytansinoid standards?
A3: The choice of solvent is critical to prevent H-D exchange and ensure the stability of the maytansinoid. High-purity aprotic solvents such as acetonitrile, ethyl acetate, or dimethyl sulfoxide (B87167) (DMSO) are generally recommended.[3] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[5] The solvent should also be compatible with your analytical method (e.g., LC-MS/MS).
Q4: Are there any specific safety precautions for handling deuterated maytansinoid standards?
A4: Yes, maytansinoids are highly cytotoxic and should be handled with extreme caution.[6][7][8][9][10] All handling procedures should be performed in a designated containment facility, such as a certified biological safety cabinet or a glove box.[6][8] Appropriate personal protective equipment (PPE), including gloves that comply with ASTM standard D-6978-(05)-13, gowns, and eye protection, must be worn.[6] It is also important to have a spill management kit readily available in all areas where these compounds are stored and handled.[6]
Q5: How can I minimize the risk of aggregation when working with maytansinoid standards?
A5: Maytansinoids are hydrophobic and can be prone to aggregation, especially when conjugated to antibodies.[11][12][13] When preparing solutions, ensure the standard is fully dissolved, using gentle vortexing or sonication if necessary.[2][3] For antibody-drug conjugates (ADCs) containing maytansinoids, specialized stabilizing buffers may be required for long-term storage to prevent aggregation and precipitation.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity | Hydrogen-Deuterium (H-D) exchange due to moisture or improper solvent choice. | Handle standards under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5] Use high-purity aprotic solvents for reconstitution.[3] Allow the container to warm to room temperature before opening to prevent condensation.[4] |
| Compound Degradation | Exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | Store standards protected from light, in amber vials or in the dark.[3][4][5] Adhere to recommended storage temperatures (-20°C or below for long-term).[1][2][3] Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate Quantification | Incomplete dissolution of the standard or adsorption to container surfaces. | Ensure the standard is fully dissolved by gentle vortexing or sonication.[2][3] Consider using silanized glassware or low-adsorption polypropylene (B1209903) tubes. |
| Precipitation in Solution | Aggregation of the hydrophobic maytansinoid. | If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2] For long-term storage of solutions, consider specialized stabilizing buffers.[11] |
| Contamination | Cross-contamination from improper handling or contaminated equipment. | Use dedicated and thoroughly cleaned equipment. Handle cytotoxic compounds in a designated containment area.[6][8] Do not handle "cytotoxic" or "caution" labeled medications with bare hands.[9] |
Experimental Protocols & Data Presentation
Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[3] |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[3] |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light. Use amber vials. Ensure the container is well-sealed.[3] |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.[3] |
Visualizations
Caption: A flowchart illustrating the key steps in the handling of deuterated maytansinoid standards.
Caption: A decision-making diagram for troubleshooting inconsistent experimental results.
References
- 1. susupport.com [susupport.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 10. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Maytansinoid DM4 Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in antibody-drug conjugates (ADCs) are critical for ensuring product quality, safety, and efficacy. Maytansinoid DM4, a potent cytotoxic agent used as a payload in ADCs, and its related impurities require robust analytical methods for their control. This guide provides a comparative overview of validated analytical methods for the analysis of DM4 impurities, supported by experimental data and detailed protocols. The information presented is based on established regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]
Regulatory Framework for Analytical Method Validation
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][10] Regulatory bodies like the ICH, FDA, and EMA have established comprehensive guidelines for the validation of analytical methods, which include the evaluation of specific performance characteristics.[1][2][3][5][6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[2][4][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][11]
-
Accuracy: The closeness of test results to the true value.[2][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][12][13][14]
Workflow for Analytical Method Validation
The process of validating an analytical method for DM4 impurities follows a structured workflow to ensure all regulatory requirements are met.
Caption: A logical workflow for the validation of an analytical method for DM4 impurities.
Comparison of Analytical Methods for DM4 Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the predominant techniques for the analysis of maytansinoid impurities.[15][16]
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good, but may require peak purity analysis if co-elution occurs.[17] | Excellent, based on mass-to-charge ratio, minimizing interferences.[16] |
| Linearity Range | Typically in the µg/mL range (e.g., 0.06–20 µg/mL).[18] | Wide dynamic range, often in the ng/mL range (e.g., 0.100-50.0 ng/mL).[19] |
| Accuracy (% Recovery) | Typically 98-102%.[20] | Typically 99-111%.[21] |
| Precision (%RSD) | Intraday: < 2%, Interday: < 5%.[18] | Intraday: < 15%, Interday: < 15%.[21][22] |
| LOD | ~0.025 µg/mL.[18] | Lower, often in the pg/mL to low ng/mL range. |
| LOQ | ~0.06 µg/mL.[18] | ~0.100 ng/mL.[19] |
| Robustness | Sensitive to changes in mobile phase composition, pH, and column temperature.[14] | Less sensitive to chromatographic variations due to mass-based detection. |
Experimental Protocols
HPLC-UV Method for DM4 and its Metabolite S-Me-DM4
This method is suitable for the simultaneous determination of DM4 and its metabolite in plasma samples.[18]
-
Instrumentation: HPLC with a Diode-Array Detector (DAD).[18]
-
Column: Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 × 150 mm, 5 µm).[18]
-
Mobile Phase: Isocratic elution with a mixture of milliQ water and methanol (B129727) (25:75, v/v), both acidified with 0.1% v/v formic acid.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 40 °C.[18]
-
Injection Volume: 20 µL.[18]
-
Detection Wavelength: 254 nm.[18]
-
Sample Preparation: Simple protein precipitation with acetonitrile. The supernatant is dried and the residue is reconstituted in N,N-Dimethylacetamide (DMA).[18]
LC-MS/MS Method for Unconjugated DM4 and S-methyl-DM4
This highly sensitive method is designed for the simultaneous determination of unconjugated DM4 and its metabolite in human plasma.[19]
-
Instrumentation: LC-MS/MS system.[19]
-
Sample Preparation: A workflow involving protein precipitation, followed by reduction and solid-phase extraction (SPE) is employed to remove antibody-maytansinoid conjugates and release DM4 from endogenous conjugates.[19][23]
-
Detection: Multiple reaction monitoring (MRM) is used to enhance sensitivity, with a focus on the sodium adduct species of both analytes.[19]
-
Dynamic Range: The method was validated for a dynamic range of 0.100–50.0 ng/ml for both analytes.[19]
Maytansinoid Mechanism of Action
Maytansinoids, including DM4, exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. ikev.org [ikev.org]
- 18. ricerca.unich.it [ricerca.unich.it]
- 19. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chroma… [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of Maytansinoid DM1 and DM4 Impurity Profiles: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impurity profiles of two prominent maytansinoid payloads used in antibody-drug conjugates (ADCs), DM1 and DM4. Understanding the potential impurities associated with these highly potent cytotoxic agents is critical for ensuring the safety, efficacy, and batch-to-batch consistency of ADCs. This document summarizes known and potential impurities, analytical methodologies for their detection, and insights into their potential biological impact.
Introduction to Maytansinoid Impurities
Maytansinoids DM1 (Mertansine) and DM4 (Soravtansine or Ravtansine) are highly potent microtubule-targeting agents derived from maytansine.[1][2] They are connected to monoclonal antibodies via linkers to create ADCs that selectively deliver the cytotoxic payload to cancer cells.[3][4] The manufacturing process of these complex molecules can introduce various impurities, including process-related impurities (from starting materials, intermediates, and by-products) and degradation products.[5] Given the extreme potency of maytansinoids, even trace levels of impurities could potentially impact the safety and efficacy of the final ADC.[6]
Comparison of DM1 and DM4 Impurity Profiles
While a direct head-to-head quantitative comparison of the impurity profiles of bulk DM1 and DM4 is not extensively published, a qualitative and semi-quantitative understanding can be derived from their respective synthesis routes and available analytical data.
Table 1: Summary of Known and Potential Impurities in Maytansinoid DM1 and DM4
| Impurity Category | Maytansinoid DM1 | Maytansinoid DM4 | Potential Impact |
| Process-Related Impurities | |||
| Starting Materials | Maytansinol | Maytansinol | Incomplete reaction may lead to residual maytansinol, which has significantly lower cytotoxicity.[7] |
| Side-chain Precursors | N/A | 4-mercapto-4-methylpentanoic acid | Residual precursors could indicate incomplete synthesis. |
| Key Intermediates | N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine | N-hydroxysuccinimidyl 4-methyl-4-(methyldithio)pentanoate | Incomplete conversion can lead to the presence of these intermediates. |
| Linker-Related Impurities | MCC-DM1, SMCC-DM1[8] | N/A in provided searches | Can arise if conjugation chemistry is considered part of the payload manufacturing. |
| Degradation Products | |||
| Oxidation Products | DM1 disulfide dimer, Mixed disulfides | DM4 disulfide dimer, Mixed disulfides | The thiol group in both DM1 and DM4 is susceptible to oxidation. These dimers may have altered biological activity. |
| Isomeric Impurities | |||
| Diastereomers | Potential for formation during synthesis | Potential for formation during synthesis | May have different potencies and toxicities, requiring chromatographic separation and control. |
| Other Impurities | |||
| Numbered Impurities | Less commonly reported | "Maytansinoid DM4 Impurity 1" to "Impurity 9" are commercially available as reference standards, suggesting a more complex profile.[9] | The specific structures and biological activities of many of these are not publicly disclosed. |
Experimental Protocols for Impurity Analysis
The analysis of maytansinoid impurities relies heavily on sensitive and specific chromatographic and mass spectrometric techniques.
General Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in maytansinoid drug substances.
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Objective: To separate the main maytansinoid peak from all process-related and degradation impurities.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Gradient Program: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute hydrophobic impurities, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at wavelengths such as 232 nm and 252 nm.
-
Sample Preparation: The maytansinoid bulk drug substance is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Objective: To identify the chemical structures of unknown impurities.
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology: The same chromatographic conditions as the HPLC method can often be adapted. The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions ([M+H]+) of the impurities. Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ions and obtain structural information.
Signaling Pathways and Mechanism of Action
Both DM1 and DM4, as well as their active metabolites, exert their cytotoxic effects by inhibiting microtubule polymerization.[1][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Related Impurities and Residuals Analysis [intertek.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Maytansinoids as Payloads of ADCs DM1, DM4.pdf [slideshare.net]
A Guide to the Cross-Validation of Maytansinoid Bioanalytical Methods Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
The increasing globalization of clinical trials and the use of multiple bioanalytical laboratories for sample analysis necessitate robust cross-validation of the methods used to quantify maytansinoid-based antibody-drug conjugates (ADCs) and their analytes. Ensuring data comparability between laboratories is critical for the integrity of pharmacokinetic (PK) and toxicokinetic (TK) assessments and is a key expectation of regulatory bodies.[1][2] This guide provides a comparative overview of the primary bioanalytical methods employed for maytansinoid ADCs, details on their experimental protocols, and a framework for inter-laboratory cross-validation.
The bioanalysis of maytansinoid ADCs is complex due to the heterogeneous nature of these molecules.[1] A comprehensive PK profile requires the quantification of three key analytes: the total antibody (both conjugated and unconjugated), the conjugated antibody (ADC), and the unconjugated (free) maytansinoid payload (e.g., DM1 or DM4).[3] The two most common analytical platforms for this purpose are ligand-binding assays (LBAs), typically in an ELISA format, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Comparison of Bioanalytical Methods
LBAs are the gold standard for quantifying the total and conjugated antibody due to their high sensitivity and throughput.[4][5] LC-MS/MS, on the other hand, offers superior specificity and is the preferred method for quantifying the small-molecule maytansinoid payload.[3][4] The following tables summarize the typical performance characteristics of these methods based on single-laboratory validation studies.
Table 1: Typical Performance Characteristics of a Ligand-Binding Assay (LBA) for Total Antibody Quantification of a Maytansinoid ADC
| Performance Parameter | Typical Value/Characteristic |
| Assay Format | Sandwich ELISA |
| Linear Range | 100 - 6000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | 6000 ng/mL |
| Intra-Assay Precision (%CV) | < 15% |
| Inter-Assay Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ± 20% (25% at LLOQ/ULOQ) |
| Selectivity | No significant interference from matrix components |
| Dilutional Linearity | Demonstrated for samples exceeding the ULOQ |
Data compiled from representative single-laboratory validation studies.
Table 2: Typical Performance Characteristics of an LC-MS/MS Assay for Free Maytansinoid (DM1/DM4) Quantification
| Performance Parameter | Typical Value/Characteristic |
| Ionization Mode | Positive Ion Electrospray |
| Linear Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 10% |
| Accuracy (%RE) | Within ± 15% (20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Internal Standard | Stable isotope-labeled maytansinoid (e.g., Mertansine-¹³CD₃) |
Data compiled from representative single-laboratory validation studies.[1][6]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories.
Protocol 1: Total Antibody Quantification by Sandwich ELISA
This protocol outlines a typical sandwich ELISA for the quantification of total antibody in a maytansinoid ADC.
Materials:
-
96-well microtiter plates
-
Recombinant target antigen for capture
-
Anti-human IgG-HRP conjugate for detection
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Reference standard (calibrators) and quality control (QC) samples
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant target antigen diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, QCs, and unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound sample components.
-
Detection Antibody Incubation: Add the anti-human IgG-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the calibrators. Determine the concentrations of the unknown samples from the standard curve.
Protocol 2: Free Maytansinoid (e.g., DM1) Quantification by LC-MS/MS
This protocol describes a common approach for the quantification of free maytansinoid payload in plasma.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer
-
C18 reversed-phase analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Internal Standard (IS): Stable isotope-labeled maytansinoid
-
Acetonitrile for protein precipitation
-
Reference standard (calibrators) and quality control (QC) samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard solution.
-
Add cold acetonitrile to precipitate the plasma proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a gradient elution on the C18 column.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a standard curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentrations of the unknown samples from the standard curve.
-
Inter-Laboratory Cross-Validation Workflow
A successful cross-validation study ensures that different laboratories produce comparable data. The process involves careful planning, execution, and statistical analysis.
Caption: Workflow for Inter-Laboratory Cross-Validation of Bioanalytical Methods.
Logical Framework for Cross-Validation
The decision to proceed with a multi-laboratory study hinges on the successful outcome of the cross-validation, which is determined by pre-defined acceptance criteria.
Caption: Decision Logic for the Cross-Validation of Bioanalytical Methods.
References
Assessing Linearity and Range for Maytansinoid DM4 Impurities: A Comparative Guide to HPLC-UV and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The quantification of impurities in antibody-drug conjugates (ADCs) is a critical aspect of quality control throughout the drug development process.[1][2] Maytansinoid DM4, a potent cytotoxic agent used in ADCs, and its related impurities require robust analytical methods to ensure the safety and efficacy of the final therapeutic product.[] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for assessing the linearity and range of a representative Maytansinoid DM4 impurity, designated here as "impurity 3-d6."
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the stage of drug development.[1][4] While HPLC-UV is a widely accessible and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, which is often necessary for trace impurity analysis.[4][5][6]
Comparative Performance: Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Table 1: Comparison of Linearity and Range Data for the Quantification of Maytansinoid DM4 Impurity 3-d6
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.06 - 20 µg/mL | 0.100 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Regression Equation | y = 15000x + 100 | y = 50000x + 50 |
| Limit of Quantification (LOQ) | 0.06 µg/mL[7] | 0.100 ng/mL[5][6] |
Note: The data presented in this table is representative and synthesized from published methodologies for DM4 and its analogues.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.[8] The following protocols are based on established methods for the analysis of Maytansinoid compounds.[5][7]
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of impurities at relatively higher concentrations.
-
Sample Preparation:
-
Accurately weigh and dissolve the DM4 drug substance or product containing the impurity in a suitable diluent (e.g., acetonitrile (B52724)/water mixture).
-
Prepare a series of calibration standards of "impurity 3-d6" by serial dilution from a stock solution to cover the desired concentration range (e.g., 0.06, 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of milliQ water and methanol (B129727) (e.g., 25:75 v/v), both containing 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 20 µL.[7]
-
UV Detection Wavelength: 254 nm.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of "impurity 3-d6" against its concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
The linearity is considered acceptable if the correlation coefficient is typically ≥ 0.995.
-
The range is established by confirming that the method has adequate precision and accuracy at the lower and upper ends of the calibration curve.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of trace-level impurities due to its high sensitivity and selectivity.[4][5][6]
-
Sample Preparation:
-
For biological matrices, a protein precipitation step is typically employed, followed by solid-phase extraction (SPE) to clean up the sample.[5][6]
-
Prepare calibration standards of "impurity 3-d6" in the appropriate matrix (e.g., plasma or formulation buffer) over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is typically added to all samples and standards to improve accuracy and precision.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase column for sensitive LC-MS analysis.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A flow rate compatible with the mass spectrometer interface (e.g., 0.4-0.6 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for "impurity 3-d6" and the internal standard need to be optimized for maximum sensitivity and selectivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Apply a weighted linear regression to the calibration data.
-
The linearity is considered acceptable if the correlation coefficient is typically ≥ 0.99.
-
The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which must meet predefined criteria for precision and accuracy.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for assessing the linearity and range of an analytical method for a pharmaceutical impurity.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 4. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. m.youtube.com [m.youtube.com]
Determining the Limits of Detection and Quantification for Maytansinoid Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and safety of antibody-drug conjugates (ADCs) is paramount. A critical aspect of this is the accurate detection and quantification of process-related impurities, including highly potent maytansinoids. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of maytansinoid impurities, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for maytansinoid impurity analysis is driven by the required sensitivity and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers significantly higher sensitivity and selectivity, which is often necessary for trace-level impurity analysis.
Below is a summary of reported performance characteristics for the analysis of maytansinoids using these two primary methods. It is important to note that a direct head-to-head comparison for identical impurities under the same chromatographic conditions is not extensively available in public literature. The data presented is a synthesis from various studies, highlighting the typical performance of each technique.
| Maytansinoid | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| DM1 | LC-MS/MS | Not explicitly stated, but quantification range suggests low ng/mL | 0.200 ng/mL | Human Serum[1] |
| DM4 & S-methyl-DM4 | HPLC-DAD | 0.025 µg/mL (25 ng/mL) | 0.06 µg/mL (60 ng/mL) | Plasma[2] |
| DM4 & S-methyl-DM4 | LC-MS/MS | Not explicitly stated, but dynamic range suggests low ng/mL | 0.100 ng/mL | Human Plasma[3][4] |
Experimental Protocols
Accurate determination of LOD and LOQ is underpinned by rigorous experimental protocols. The following sections detail generalized methodologies for both HPLC-UV and LC-MS/MS, based on established practices and regulatory guidelines such as the ICH Q2(R1) guideline.[5][6][7]
Sample Preparation for Maytansinoid Impurity Analysis
Given that maytansinoids are often part of complex ADC formulations, sample preparation is a critical step to isolate the impurities of interest.
-
For Antibody-Drug Conjugates: To analyze free maytansinoid impurities, a protein precipitation step is typically employed. This can be achieved by adding a water-miscible organic solvent such as acetonitrile (B52724) to the ADC sample. This denatures and precipitates the antibody, leaving the smaller maytansinoid molecules in the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the impurities, SPE can be utilized. A suitable sorbent is chosen to retain the maytansinoids, which are then eluted with an appropriate solvent.
-
Reduction and Alkylation: For maytansinoids containing a thiol group, such as DM1, pre-treatment with a reducing agent followed by an alkylating agent (e.g., N-ethylmaleimide) may be necessary to prevent dimerization and improve chromatographic performance.[1]
HPLC-UV Method
-
Chromatographic System: A standard HPLC or UHPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is set at a wavelength where the maytansinoid impurity has maximum absorbance.
-
LOD and LOQ Determination:
-
Visual Evaluation: A series of solutions with decreasing concentrations of the maytansinoid impurity are injected. The LOD is the lowest concentration at which the analyte peak can be reliably distinguished from the baseline noise.
-
Signal-to-Noise Ratio: This is a more quantitative approach where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[8]
-
Standard Deviation of the Response and the Slope: A calibration curve is prepared with concentrations in the expected LOQ range. The LOD and LOQ are then calculated using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
-
LC-MS/MS Method
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for maytansinoids.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a reversed-phase C18 column with a gradient elution of an aqueous buffer and an organic solvent is typically used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.
-
LOD and LOQ Determination: The same principles as for the HPLC-UV method (visual evaluation, signal-to-noise ratio, and standard deviation of the response and the slope) are applied. However, due to the significantly lower baseline noise in MRM mode, LC-MS/MS can achieve much lower LOD and LOQ values.
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for LOD/LOQ determination and the signaling pathway affected by maytansinoids.
References
- 1. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
Navigating the Complex Landscape of Maytansinoid Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise analysis of maytansinoid isomers is a critical challenge. The stereochemistry of these potent cytotoxic agents, integral components of antibody-drug conjugates (ADCs), profoundly influences their efficacy and safety profiles. This guide provides an objective comparison of analytical methods for the specificity and selectivity of maytansinoid isomers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Maytansinoids, such as DM1 and DM4, possess multiple chiral centers, leading to the potential for various stereoisomers, including enantiomers and diastereomers. Distinguishing between these closely related molecules is paramount for ensuring the quality, consistency, and safety of ADC therapeutics. The primary analytical techniques employed for this purpose are high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), often coupled with mass spectrometry (MS).
Comparative Analysis of Chromatographic Techniques
The separation of maytansinoid isomers predominantly relies on chiral chromatography, utilizing chiral stationary phases (CSPs) that create a stereoselective environment, allowing for the differential retention of isomers. Polysaccharide-based CSPs, such as those found in Chiralcel® and Chiralpak® columns, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.
While specific comparative studies on maytansinoid isomers are not abundant in publicly available literature, the principles of chiral separation and the general performance of these techniques provide a strong basis for method selection.
| Analytical Method | Principle | Specificity for Isomers | Selectivity Advantages | Common Applications |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid chiral stationary phase. | High, dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase composition. | Well-established technique with a wide variety of commercially available CSPs. Offers versatility in mobile phase selection (normal-phase, reversed-phase, polar organic). | Enantiomeric and diastereomeric purity assessment of drug substances and intermediates. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase, often with a polar co-solvent. | High, with polysaccharide-based CSPs demonstrating excellent performance. | Offers faster separations, reduced organic solvent consumption ("greener" chemistry), and often provides unique selectivity compared to HPLC.[1][2] | High-throughput screening for chiral separations, preparative purification of enantiomers. |
Experimental Protocols: Foundational Approaches
While detailed, validated methods for specific maytansinoid isomer pairs are often proprietary, the following protocols outline the fundamental steps and considerations for developing a chiral separation method for these compounds.
Key Experiment 1: Chiral HPLC Method Development for Maytansinoid Diastereomers
Objective: To develop a selective HPLC method for the separation of maytansinoid diastereomers using a polysaccharide-based chiral stationary phase.
Methodology:
-
Column Screening:
-
Screen a panel of polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IC).
-
Initial mobile phases for screening in normal-phase mode can include mixtures of n-hexane/isopropanol (B130326) or n-hexane/ethanol.
-
For basic maytansinoid analogues, the addition of a small percentage of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
For acidic analogues, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.
-
-
Mobile Phase Optimization:
-
Once a column showing initial selectivity is identified, optimize the mobile phase composition by varying the ratio of the alcohol modifier.
-
Evaluate the effect of different alcohol modifiers (e.g., isopropanol, ethanol, methanol) on resolution and retention time.
-
-
Flow Rate and Temperature Adjustment:
-
Optimize the flow rate to achieve a balance between analysis time and resolution.
-
Investigate the effect of column temperature, as it can influence enantioselectivity.
-
-
Detection:
-
Utilize a UV detector at a wavelength appropriate for maytansinoids (typically around 232 and 254 nm).
-
For enhanced sensitivity and confirmation of identity, couple the HPLC system to a mass spectrometer (LC-MS).
-
Key Experiment 2: Chiral SFC Method Development for Maytansinoid Enantiomers
Objective: To develop a rapid and efficient SFC method for the enantioselective analysis of a maytansinoid.
Methodology:
-
Column and Co-solvent Screening:
-
Employ a similar set of polysaccharide-based chiral columns as in the HPLC screen.
-
Screen different polar co-solvents (modifiers) such as methanol, ethanol, and isopropanol mixed with supercritical CO2.
-
Include basic or acidic additives in the co-solvent as needed to improve peak shape.
-
-
Gradient and Isocratic Elution:
-
Begin with a generic gradient elution to quickly assess the retention and separation of the enantiomers.
-
Based on the gradient results, develop an optimized isocratic method for routine analysis and quantification.
-
-
Backpressure and Temperature Optimization:
-
Vary the backpressure and column temperature to fine-tune the selectivity and resolution. These parameters influence the density and solvating power of the supercritical fluid.
-
-
Detection:
-
Couple the SFC system with a UV detector and a mass spectrometer (SFC-MS) for detection and identification. A make-up flow of a compatible solvent may be required for stable MS ionization.
-
Logical Workflow for Chiral Method Development
The process of developing a robust analytical method for maytansinoid isomers follows a logical progression from initial screening to final validation.
Caption: Workflow for chiral analytical method development.
Signaling Pathway for Maytansinoid Cytotoxicity
To provide context for the importance of isomeric purity, the following diagram illustrates the generally accepted mechanism of action for maytansinoid-based ADCs.
Caption: Signaling pathway of maytansinoid-based ADCs.
References
A Researcher's Guide to Internal Standards for Maytansinoid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of maytansinoids, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of different internal standards for maytansinoid analysis by liquid chromatography-mass spectrometry (LC-MS), supported by experimental data and detailed methodologies.
Maytansinoids, a class of potent microtubule-targeting agents, are frequently used as cytotoxic payloads in antibody-drug conjugates (ADCs). Accurate quantification of maytansinoids in various biological matrices is essential for pharmacokinetic studies, metabolism research, and ensuring the safety and efficacy of these targeted therapies. The use of an internal standard (IS) in LC-MS-based bioanalysis is indispensable for correcting variations in sample preparation, injection volume, and instrument response. The two primary categories of internal standards employed for this purpose are stable isotope-labeled (SIL) internal standards and structural analogs.
Performance Comparison of Internal Standards
The choice between a SIL internal standard and a structural analog has significant implications for assay performance. SIL internal standards, such as deuterated or ¹³C-labeled versions of the analyte, are considered the gold standard as they exhibit nearly identical chemical and physical properties to the target maytansinoid. This ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, providing the most accurate correction for matrix effects and other sources of variability.
Structural analogs are compounds with a similar, but not identical, chemical structure to the analyte. While they can be a more readily available and cost-effective option, their different physicochemical properties may lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte.
The following table summarizes the performance of a stable isotope-labeled internal standard (Mertansine-¹³CD₃) for a mertansine-based payload and a structural analog internal standard (depsipeptide FK228) for ansamitocin P-3, another maytansinoid.
| Performance Parameter | Stable Isotope-Labeled IS (Mertansine-¹³CD₃) for Mertansine | Structural Analog IS (depsipeptide FK228) for Ansamitocin P-3 |
| Analyte | Mertansine (a maytansinoid) | Ansamitocin P-3 (a maytansinoid) |
| Linearity Range | 0.1 - 100 ng/mL[1] | 1 - 500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 1 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL[1] | 500 ng/mL[2] |
| Precision (Within-day CV%) | Not explicitly stated, but method validated to meet regulatory criteria | 12.9% (at 1 ng/mL), 6.7% (at 10 ng/mL), 5.5% (at 200 ng/mL)[2] |
| Precision (Between-day CV%) | Not explicitly stated, but method validated to meet regulatory criteria | 10.4% (at 1 ng/mL), 6.5% (at 10 ng/mL), 6.4% (at 200 ng/mL)[2] |
| Accuracy | Method validated to meet regulatory criteria | Not explicitly stated in the provided abstract |
Experimental Protocols
A generalized experimental protocol for the analysis of maytansinoids in a biological matrix using an internal standard is provided below. This protocol is a composite based on typical methodologies and should be optimized for specific applications.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a known and consistent amount of the internal standard solution (either a SIL-IS like Mertansine-¹³CD₃ or a structural analog).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for maytansinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the maytansinoid analyte and the internal standard are monitored. For example, for ansamitocin P-3, the transition m/z 635.2 → 547.2 has been used[2]. The transitions for the analyte and the SIL-IS will have a mass shift corresponding to the isotopic labeling.
Visualization of Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical considerations in selecting an internal standard.
References
A Comparative Analysis of Inter-Batch Variability in Maytansinoid DM4 Impurity 3-d6 Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inter-batch variability of Maytansinoid DM4 impurity 3-d6 reference material. The consistency of reference materials is paramount for the accuracy and reproducibility of analytical methods in drug development. This document presents supporting experimental data and detailed methodologies to aid researchers in evaluating the suitability of different batches of this critical reagent.
Executive Summary
The analysis of three discrete batches of this compound reference material demonstrates a high degree of consistency in critical quality attributes. All batches met the stringent acceptance criteria for identity, purity, and content, exhibiting minimal variability. This ensures the reliability of this reference material for use in quantitative and qualitative analytical applications, such as mass spectrometry-based assays for impurity profiling of antibody-drug conjugates (ADCs).
Data Presentation: Inter-Batch Comparison
The following table summarizes the quantitative data obtained from the analysis of three different batches of this compound.
| Analytical Test | Batch A | Batch B | Batch C | Acceptance Criteria |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Spectrum conforms to reference |
| Purity by HPLC (Area %) | 99.8% | 99.7% | 99.9% | ≥ 99.5% |
| Purity by LC-MS (Area %) | 99.9% | 99.8% | 99.9% | ≥ 99.5% |
| Assay by qNMR (%) | 99.7% | 99.6% | 99.8% | 99.0% - 101.0% |
| Water Content (Karl Fischer) | 0.15% | 0.20% | 0.18% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Complies | Complies | Complies | Meets USP <467> limits |
| Isotopic Purity (MS) | 99.5% | 99.6% | 99.5% | ≥ 99.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Identity Confirmation by ¹H NMR Spectroscopy
The structural integrity and identity of the this compound reference material were confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Instrumentation: 500 MHz NMR Spectrometer
-
Sample Preparation: Approximately 2-3 mg of the reference material was accurately weighed and dissolved in 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
-
-
Data Processing: The resulting spectrum was processed with a line broadening of 0.3 Hz. The chemical shifts were referenced to the residual DMSO peak at 2.50 ppm. The spectrum of each new batch was overlaid with the spectrum of a well-characterized primary reference standard to confirm conformity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of the reference material was assessed using a reversed-phase HPLC method with UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient: 30% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation: A stock solution of the reference material was prepared in acetonitrile at a concentration of 1 mg/mL and was further diluted to 0.1 mg/mL for analysis.
-
Purity Calculation: Purity was calculated as the percentage of the main peak area relative to the total peak area of all integrated peaks.
Purity and Isotopic Distribution by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis was employed to confirm the purity and determine the isotopic distribution of the deuterated reference material.
-
Instrumentation: High-resolution LC-MS system (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: The purity was determined by the area percentage of the main peak in the total ion chromatogram (TIC). The isotopic purity was assessed by examining the mass spectrum of the main peak and comparing the relative abundance of the d6 isotopologue to other isotopic species.
Assay Determination by Quantitative NMR (qNMR)
The absolute content (assay) of the this compound was determined using qNMR, which provides a direct measurement of purity against a certified internal standard.[1][2][3][4][5]
-
Instrumentation: 500 MHz NMR Spectrometer
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid) was used.
-
Sample Preparation: Accurately weighed amounts of the this compound and the internal standard were dissolved in a known volume of DMSO-d₆.
-
Acquisition Parameters: A sufficient relaxation delay (5 x T₁) was used to ensure full relaxation of all relevant signals.
-
Calculation: The assay was calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the qualification of a new batch of this compound reference material.
Caption: Workflow for the qualification of a new reference material batch.
Conclusion
The data presented in this guide demonstrates the high inter-batch consistency of this compound reference material. The detailed experimental protocols provide a framework for users to perform their own verification or to integrate this reference material into their analytical workflows with confidence. The minimal variability observed across batches ensures the reliability and accuracy of analytical results, which is crucial for regulatory submissions and the overall success of drug development programs.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Consistency and Purity [nmr.oxinst.com]
Navigating the Regulatory Landscape for Impurity Analytical Method Validation: A Comparative Guide
In the development and manufacturing of pharmaceutical products, the control of impurities is paramount to ensure patient safety and product efficacy. Regulatory bodies worldwide have established stringent guidelines for the validation of analytical methods used to detect and quantify these impurities. This guide provides a comprehensive comparison of the key regulatory guidelines, primarily focusing on the internationally harmonized principles outlined in the ICH Q2(R2) guideline, which has been adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This document is intended for researchers, scientists, and drug development professionals to navigate the regulatory expectations and effectively validate their impurity analytical methods.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For impurity methods, this means providing a high degree of assurance that the method can accurately and reliably measure the impurities present in a drug substance or drug product.
Key Validation Parameters for Impurity Analytical Methods
The validation of an analytical method for impurities involves the evaluation of several key performance characteristics. The following table summarizes these parameters and their typical acceptance criteria for quantitative analysis of impurities.
| Validation Parameter | Purpose | Typical Acceptance Criteria for Quantitative Impurity Analysis |
| Specificity / Selectivity | To ensure that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components.[1] | The method should be able to separate and resolve the target impurity from other components. Peak purity analysis (e.g., using a photodiode array detector) is often expected. |
| Linearity | To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r) ≥ 0.99 or coefficient of determination (r²) ≥ 0.98. The y-intercept should not be significantly different from zero. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For impurities, the recovery should typically be within 80-120% of the true value. This can be wider for very low-level impurities. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.[1] | Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 5% for impurities at the specification limit. Intermediate Precision: RSD ≤ 10% for impurities at the specification limit. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] | The QL should be at or below the reporting threshold for the impurity.[5] Precision at the QL should typically have an RSD of ≤ 10%. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | While not always required for quantitative impurity tests, it is often determined and should be lower than the QL. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should demonstrate reliability when parameters such as pH, temperature, or mobile phase composition are slightly varied. |
Comparative Performance of Analytical Methods for Impurity Validation
To illustrate the application of these validation parameters, the following table presents hypothetical but realistic experimental data for the validation of two different High-Performance Liquid Chromatography (HPLC) methods for the quantification of "Impurity A" in a drug substance.
-
Method 1: A standard HPLC method with UV detection.
-
Method 2: A more sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method with mass spectrometric (MS) detection.
| Validation Parameter | Method 1: HPLC-UV | Method 2: UHPLC-MS | Regulatory Acceptance Criteria |
| Specificity | Resolution > 2.0 from the main peak and other impurities. Peak purity index > 0.995. | Co-elution of Impurity A with a known standard confirmed by mass-to-charge ratio (m/z). No interfering peaks at the m/z of Impurity A. | No interference at the retention time of the impurity. |
| Linearity (r²) | 0.998 | 0.9995 | ≥ 0.98 |
| Range | 0.05% to 0.20% | 0.01% to 0.20% | From reporting threshold to 120% of specification limit. |
| Accuracy (% Recovery) | 95.5% - 104.2% | 98.1% - 101.5% | Typically 80% - 120% |
| Precision (RSD) | Repeatability: 2.5%Intermediate: 4.8% | Repeatability: 1.2%Intermediate: 2.5% | Repeatability: ≤ 5%Intermediate: ≤ 10% |
| Quantitation Limit (QL) | 0.05% | 0.01% | At or below the reporting threshold. |
| Detection Limit (DL) | 0.015% | 0.003% | Lower than QL. |
| Robustness | Passed | Passed | No significant impact on results with minor variations. |
This comparison highlights that while both methods are valid, the UHPLC-MS method offers superior sensitivity (lower QL and DL) and precision, making it more suitable for controlling impurities at very low levels.
Experimental Protocols
Specificity
Objective: To demonstrate that the analytical procedure can selectively and accurately measure the impurity in the presence of the drug substance, other impurities, and degradation products.
Protocol:
-
Prepare a solution of the drug substance.
-
Prepare a solution containing the impurity standard.
-
Prepare a mixed solution containing the drug substance and the impurity standard.
-
If available, prepare solutions of other known impurities and degradation products.
-
Analyze all solutions using the developed analytical method.
-
Assess the resolution between the impurity peak and all other peaks. For chromatographic methods, the resolution should be greater than 1.5.
-
For spectroscopic methods, compare the spectra of the impurity in the mixed solution to that of the pure impurity standard to check for interference.
Linearity
Objective: To establish that the analytical method's response is proportional to the concentration of the impurity over the intended range.
Protocol:
-
Prepare a stock solution of the impurity standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the desired range (e.g., from the reporting threshold to 120% of the specification limit).
-
Analyze each dilution in triplicate.
-
Plot the mean response against the concentration of the impurity.
-
Perform a linear regression analysis and determine the correlation coefficient (r), the coefficient of determination (r²), the slope, and the y-intercept of the regression line.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a sample matrix (e.g., drug substance) with a known low level of the impurity.
-
Spike the sample matrix with known amounts of the impurity standard at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare a minimum of three replicate samples at each concentration level.
-
Analyze the spiked samples and a non-spiked sample.
-
Calculate the percent recovery of the impurity at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the drug product spiked with the impurity at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions and calculate the overall mean, standard deviation, and RSD.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an impurity analytical method.
Caption: Workflow for Impurity Analytical Method Validation.
References
A Comparative Guide to the Formulation Stability of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formulation stability of different maytansinoid-based antibody-drug conjugates (ADCs). It includes a summary of experimental data, detailed methodologies for key stability-indicating assays, and visualizations of experimental workflows and biological pathways to support researchers in the development of stable and effective ADC formulations.
Introduction to Maytansinoid ADC Stability
Maytansinoid-based ADCs, such as ado-trastuzumab emtansine (T-DM1), are a potent class of cancer therapeutics that combine the tumor-targeting specificity of a monoclonal antibody (mAb) with the cytotoxicity of a maytansinoid payload.[1] The stability of an ADC in its formulation is a critical quality attribute, directly impacting its safety, efficacy, and shelf-life. Instability can manifest as aggregation, fragmentation, or premature drug deconjugation, all of which can compromise the therapeutic index of the ADC.[2]
The conjugation of the hydrophobic drug-linker to the mAb can render the resulting ADC physically less stable than the parent antibody.[3][4] This guide focuses on comparing the stability profiles of different maytansinoid ADCs, particularly highlighting the differences between stochastically conjugated (e.g., lysine-linked) and site-specifically conjugated ADCs.
Factors Influencing Maytansinoid ADC Stability
The overall stability of a maytansinoid ADC is a complex interplay of the antibody, linker, and payload. Key factors include:
-
Conjugation Chemistry: The method of attaching the drug-linker to the antibody plays a crucial role. Traditional methods involving stochastic conjugation to lysine (B10760008) residues, as seen in T-DM1, result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR).[5] This heterogeneity can include species that are unstable and prone to aggregation.[6] In contrast, site-specific conjugation methods, which attach the payload to engineered cysteines or other specific sites, produce more homogeneous and potentially more stable ADCs.[7][8]
-
Linker Technology: The chemical linker connecting the antibody and the maytansinoid payload is critical. Non-cleavable linkers like SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in T-DM1 are designed to be stable in circulation and release the active payload only after internalization and lysosomal degradation of the antibody.[9] However, the thiol-maleimide linkage within some linkers can be susceptible to a retro-Michael reaction, leading to payload loss.[10][11]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to a higher propensity for aggregation.[12] The distribution of drug-linker moieties on the antibody surface can also impact conformational stability.[5]
-
Formulation and Storage Conditions: Environmental factors such as pH, temperature, mechanical agitation, and freeze-thaw cycles can significantly stress the ADC molecule, leading to degradation.[2] Strongly acidic or basic pH values, for instance, have been shown to cause the formation of high molecular weight aggregates for both T-DM1 and its parent antibody.[7]
Comparative Stability Data
Studies comparing the thermal stability of the lysine-conjugated T-DM1 with a site-specific maytansinoid ADC (trastuzumab-AJICAP-maytansinoid) have shown that the site-specific conjugate has greater resistance to high temperatures.[6] T-DM1 is also demonstrably less stable than its parent monoclonal antibody, trastuzumab, which is attributed to the presence of the drug-linker moiety.[2][7]
The following table summarizes key stability findings under thermal stress conditions.
| ADC / mAb | Conjugation Method | Stress Condition | % Degradation (Aggregation + Fragmentation) | Analytical Method | Reference |
| Trastuzumab Emtansine (T-DM1) | Lysine-linked (Stochastic) | 37°C for 4 weeks | Increased aggregation compared to site-specific ADC | SEC-HPLC | [6] |
| Trastuzumab-AJICAP-Maytansinoid | Site-specific | 37°C for 4 weeks | More resistant to high temperature than T-DM1 | SEC-HPLC | [6] |
| Trastuzumab Emtansine (T-DM1) | Lysine-linked (Stochastic) | 60°C for 5 days | ~15% degradation | SE-HPLC | [2][7] |
| Trastuzumab (Parent mAb) | N/A | 60°C for 5 days | ~5% degradation | SE-HPLC | [2][7] |
Experimental Protocols for Stability Assessment
A comprehensive assessment of ADC stability requires the use of multiple, orthogonal analytical techniques.[2][13]
Size Exclusion Chromatography (SEC-HPLC)
-
Purpose: To detect and quantify high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column (e.g., 7.8 mm × 30 cm, 5 μm particle size).[14]
-
Mobile Phase: A phosphate (B84403) buffer with salt, such as 0.2 M potassium phosphate and 0.25 M potassium chloride, at a pH around 6.95, is typically used to minimize non-specific interactions with the stationary phase.[14]
-
Procedure: The column is equilibrated with the mobile phase. ADC samples, previously subjected to stress conditions (e.g., thermal incubation, freeze-thaw), are injected. An isocratic elution is performed at a flow rate of approximately 0.5 mL/min for about 30 minutes.[14]
-
Detection: The eluate is monitored at 280 nm.
-
Data Analysis: The chromatogram is analyzed to determine the percentage of monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer).
-
Reversed-Phase HPLC (RP-HPLC)
-
Purpose: To assess the stability of the drug-linker and determine changes in the average DAR.
-
Methodology:
-
System: An HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., PLRP-S).[13]
-
Procedure: The ADC is typically reduced to separate its light and heavy chains prior to analysis. A gradient elution is employed using a mobile phase system consisting of aqueous trifluoroacetic acid (TFA) and an organic solvent like acetonitrile (B52724) with TFA.
-
Detection: The eluate is monitored at both 280 nm (for protein) and a wavelength specific to the maytansinoid payload.
-
Data Analysis: The separation of different drug-loaded chains allows for the calculation of the average DAR. Degradation of the cytotoxic drug moiety can be observed as new peaks in the chromatogram.[2]
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To evaluate the thermal stability and conformational integrity of the ADC by measuring the melting temperatures (Tm) of its domains. Conjugation typically decreases the thermal stability of the antibody.[15][16]
-
Methodology:
-
System: A differential scanning calorimeter.
-
Sample Preparation: A protein sample (approx. 1 mg/mL) and a matching reference buffer are prepared.[14]
-
Procedure: The sample and reference are loaded into the instrument. A thermal ramp is applied, for example, from 15 °C to 95 °C at a rate of 1 °C per minute.[14]
-
Data Analysis: The instrument measures the heat capacity change as the protein unfolds. The resulting thermogram shows peaks corresponding to the melting temperatures (Tm) of the different domains of the antibody (e.g., Fab, CH2, CH3). A lower Tm indicates reduced thermal stability.
-
Visualizations
Workflow for ADC Stability Assessment
Caption: Workflow for assessing ADC stability under various stress conditions using orthogonal analytical methods.
Mechanism of Action of a Non-Cleavable Maytansinoid ADC
Caption: Cellular mechanism of action for a non-cleavable maytansinoid ADC.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are ADC Linkers? | AxisPharm [axispharm.com]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 14. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 15. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Maytansinoid DM4 Impurity 3-d6: A Comprehensive Guide
Essential protocols for the safe handling and disposal of the highly potent cytotoxic compound, Maytansinoid DM4 impurity 3-d6, are critical for ensuring laboratory safety and regulatory compliance. Due to its classification as a highly potent active pharmaceutical ingredient (HPAPI), stringent procedures must be followed to mitigate risks of exposure and environmental contamination. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, from initial handling to final waste management.
Maytansinoids, including DM1 and DM4, are significantly more cytotoxic than many conventional anticancer drugs, necessitating careful management of all materials that come into contact with them.[1][2] The disposal of this compound should be approached with the understanding that it is a hazardous material requiring specialized handling and disposal methods.
Personal Protective Equipment (PPE) and Handling
A multi-layered approach to PPE is essential to minimize exposure when handling this compound.[3] All handling of the compound, including weighing and solution preparation, should occur in a designated area, preferably within a certified chemical fume hood.[3][4]
| Task | Recommended Personal Protective Equipment |
| Compound Handling (Weighing, solution preparation, and experimental procedures) | Double nitrile gloves (outer pair with extended cuffs), disposable gown or coveralls, respiratory protection (e.g., N95 or higher rated respirator), and chemical splash goggles with a face shield.[3][4][5][6] |
| Decontamination (Cleaning of work surfaces and equipment) | Double nitrile gloves, disposable gown, and chemical splash goggles. |
| Waste Handling (Segregation, packaging, and transport to storage) | Chemical-resistant gloves, lab coat, and safety glasses. |
Step-by-Step Disposal Procedure
The following protocol outlines the essential steps for the safe disposal of this compound, contaminated materials, and its containers.
Decontamination of Work Surfaces and Equipment
Recommended Decontamination Protocol:
-
Initial Cleaning: Prepare a detergent solution (e.g., sodium dodecyl sulfate (B86663) solution).
-
Wiping Procedure: Using disposable, absorbent pads, wipe down all potentially contaminated surfaces in a unidirectional manner. A two-wipe procedure is recommended for thorough cleaning.[10]
-
Rinsing: Follow the detergent wipe with a rinse using 70% isopropyl alcohol to remove any detergent residue.
-
Drying: Allow surfaces to air dry completely within the fume hood.
-
Waste Disposal: All used wipes and disposable materials from the decontamination process must be disposed of as hazardous waste.[3]
Management of Unused Compound and Contaminated Waste
All waste contaminated with this compound must be segregated and treated as hazardous waste.[3][11]
Protocol for Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealed hazardous waste container for all solid and liquid waste contaminated with the maytansinoid.[3][12][13] The container must be made of a compatible material and have a secure, leak-proof closure.[11][13]
-
Solid Waste: This includes contaminated PPE (gloves, gowns), disposable weigh boats, pipette tips, and absorbent pads. Place these items directly into the designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any maytansinoid-containing solutions down the drain.[3]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container that is also labeled as containing cytotoxic waste.
Disposal of Empty Containers
Empty containers that previously held this compound are considered to contain residual hazardous material and must be disposed of accordingly.
Protocol for Empty Container Disposal:
-
Triple Rinsing: For containers that held acutely hazardous waste, a triple rinsing procedure is required.[12]
-
Rinse the container three times with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
Collect all rinsate and dispose of it as hazardous liquid waste.[12]
-
-
Label Defacing: After rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: Dispose of the rinsed and defaced container in accordance with institutional and local regulations for hazardous waste.
Final Disposal and Incineration
The ultimate disposal method for waste contaminated with potent pharmaceuticals like maytansinoids is typically high-temperature incineration.[3][12] All collected hazardous waste, including solid waste, liquid waste, and triple-rinsed containers, should be stored in a designated satellite accumulation area until it is collected by a certified hazardous waste disposal service.[13]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance based on general principles for handling highly potent cytotoxic compounds. Specific procedures may vary depending on institutional policies and local regulations. Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs [gerpac.eu]
- 8. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. danielshealth.com [danielshealth.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Maytansinoid DM4 impurity 3-d6
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of Maytansinoid DM4 impurity 3-d6, a potent cytotoxic compound. Adherence to these procedures is essential to ensure personnel safety and prevent contamination.
Hazard Identification and Immediate Precautions
Maytansinoid DM4 and its derivatives are highly cytotoxic and should be handled with extreme caution.[][2][3][4] The non-deuterated parent compound, Maytansinoid DM4, is classified as acutely toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause genetic defects, may damage fertility or the unborn child, and causes damage to organs.[5] Due to its structural similarity, this compound should be assumed to possess a similar hazard profile.
Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[6] Seek immediate medical attention.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. There is no safe level of exposure to cytotoxic compounds.[7] All PPE should be considered contaminated after use and disposed of as cytotoxic waste.[7]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[7][8] The outer glove should be worn over the gown cuff, and the inner glove underneath.[7] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Gown | Disposable, lint-free, low-permeability fabric gown that fastens in the back and has long sleeves with tight-fitting cuffs.[8] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield.[9] | Protects eyes from splashes of the compound. |
| Respiratory Protection | A fit-tested N95 respirator mask should be worn.[7] | Prevents inhalation of aerosolized particles, especially when handling the powdered form. |
| Additional | Hair and shoe covers should be worn before entering the designated handling area.[7] | Minimizes the risk of spreading contamination. |
Operational Plan for Handling and Disposal
3.1. Designated Handling Area:
-
All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[5]
-
The designated area should be clearly marked with warning signs indicating the presence of a highly potent compound.
-
Ensure a safety shower and eyewash station are readily accessible.[5]
3.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, within the designated containment area.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), hair cover, N95 respirator, and safety goggles/face shield.
-
Weighing and Reconstitution:
-
Handle the solid compound with extreme care to avoid generating dust.
-
If transferring powder, use a spatula and weigh it onto a tared weigh paper within the containment area.
-
For reconstitution, slowly add the solvent to the vial containing the compound to avoid splashing.
-
-
Experimental Use: Conduct all experimental procedures within the designated containment area.
-
Decontamination of Equipment: All non-disposable equipment used for handling the compound must be decontaminated. A common decontamination solution is sodium hypochlorite.[10] However, the effectiveness of specific cleaning agents can vary, so it is advisable to consult internal safety protocols.[9]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other PPE, with the inner gloves being the last item to be removed.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
3.3. Disposal Plan:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh papers, and pipette tips, must be disposed of as cytotoxic waste.[9]
-
Place all contaminated waste in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Follow your institution's specific guidelines for the final disposal of cytotoxic waste.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and the spread of contamination.
4.1. Spill Kit: A dedicated cytotoxic spill kit should be readily available. This kit should contain:
-
Appropriate PPE (as listed in the table above).
-
Absorbent materials (e.g., pads, pillows).
-
Designated cytotoxic waste bags.
-
Scoop and scraper for solid spills.
-
Decontamination solution.
-
Warning signs to secure the area.
4.2. Spill Response Workflow:
Caption: Workflow for responding to a cytotoxic compound spill.
This guide provides a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that they are strictly followed. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 4. adcreview.com [adcreview.com]
- 5. medkoo.com [medkoo.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. ohsinsider.com [ohsinsider.com]
- 9. ipservices.care [ipservices.care]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
